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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,4-Dimethyl-DL-Phenylalanine: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,4-Dimethyl-DL-phenylalanine, a synthetically modified aromatic amino acid. While specif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethyl-DL-phenylalanine, a synthetically modified aromatic amino acid. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its fundamental chemical properties, structure, and potential applications, drawing parallels with closely related analogs. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, highlighting the compound's potential as a building block in the design of novel therapeutics, particularly in the realm of peptide and peptidomimetic development.

Introduction: The Significance of Modified Amino Acids in Drug Discovery

The twenty proteinogenic amino acids form the fundamental alphabet of biological systems. However, the expansion of this alphabet through chemical modification has opened new frontiers in drug discovery and biotechnology. Unnatural amino acids (UAAs), such as 2,4-Dimethyl-DL-phenylalanine, offer a powerful tool to modulate the physicochemical and pharmacological properties of peptides and other small molecules.[1] By introducing steric hindrance, altering electronic properties, and modifying metabolic stability, UAAs can transform a biologically active peptide into a viable therapeutic candidate.[1] The incorporation of dimethylated phenylalanines, for instance, has been shown to be a useful strategy in developing novel peptide mimetics with high receptor specificity.[2]

This guide focuses specifically on the racemic mixture of 2,4-dimethylphenylalanine, providing a detailed examination of its chemical identity and a discussion of its potential based on the broader understanding of substituted amino acids.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule is paramount for any scientific investigation. The core identification and known properties of 2,4-Dimethyl-DL-phenylalanine are summarized below.

PropertyValueSource
Chemical Name 2,4-Dimethyl-DL-phenylalanine-
CAS Number 103854-24-6-
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol [3]
Appearance White to off-white solid (presumed)General observation for similar amino acids
Melting Point 225-227 °C (for N,N-dimethyl-L-phenylalanine)
Boiling Point Not available-
Solubility Sparingly soluble in water (presumed)[4]
pKa (carboxyl) ~2 (estimated)[5]
pKa (amino) ~9 (estimated)[5]

Molecular Structure and Stereochemistry

The defining feature of 2,4-Dimethyl-DL-phenylalanine is the presence of two methyl groups on the phenyl ring of the phenylalanine scaffold. This substitution pattern has significant implications for the molecule's conformation and its potential interactions with biological targets.

Caption: Chemical structure of 2,4-Dimethyl-phenylalanine.

The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The chiral center is the alpha-carbon (Cα), which is bonded to the amino group, the carboxyl group, a hydrogen atom, and the 2,4-dimethylbenzyl side chain. The spatial arrangement of these groups determines the stereochemistry of each enantiomer.

Synthesis Strategies

While a specific, detailed protocol for the synthesis of 2,4-Dimethyl-DL-phenylalanine is not explicitly available, established methods for the synthesis of substituted and sterically hindered amino acids can be adapted. A plausible synthetic approach would involve the alkylation of a protected glycine equivalent with 2,4-dimethylbenzyl halide, followed by deprotection.

A general synthetic workflow is proposed below:

Synthesis_Workflow start Starting Materials: - Protected Glycine Equivalent - 2,4-Dimethylbenzyl Halide step1 Alkylation Reaction start->step1 step2 Purification of Protected Intermediate step1->step2 step3 Deprotection step2->step3 step4 Final Purification and Isolation step3->step4 product 2,4-Dimethyl-DL-Phenylalanine step4->product

Caption: Proposed general synthesis workflow for 2,4-Dimethyl-DL-phenylalanine.

Experimental Considerations:

  • Choice of Protecting Groups: The selection of appropriate protecting groups for the amino and carboxyl functionalities of the glycine equivalent is critical to prevent side reactions and to ensure facile removal at the final stage.

  • Alkylation Conditions: The alkylation reaction would likely be carried out in the presence of a strong base to deprotonate the α-carbon of the glycine derivative, facilitating nucleophilic attack on the 2,4-dimethylbenzyl halide.

  • Purification: Purification at each step, likely involving chromatography, is essential to remove unreacted starting materials and byproducts.

  • Racemization: As this proposed synthesis starts from an achiral glycine derivative, the product will be a racemic mixture of the D- and L-enantiomers. Chiral resolution techniques, such as enzymatic resolution or chiral chromatography, would be necessary to separate the individual enantiomers if desired.

Analytical Characterization (Anticipated Data)

The definitive identification and purity assessment of 2,4-Dimethyl-DL-phenylalanine would rely on a combination of spectroscopic techniques. Although experimental spectra are not available, the anticipated key features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the β-protons, and the two methyl groups. The aromatic region will likely display a complex splitting pattern due to the 1,2,4-trisubstitution of the phenyl ring. The chemical shifts of the α- and β-protons will be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Separate signals are expected for the carboxyl carbon, the α- and β-carbons, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid hydroxyl group.

  • N-H stretch: Bands in the region of 3000-3300 cm⁻¹ corresponding to the amino group.

  • C=O stretch: A strong absorption around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 194.11. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the side chain.

Potential Applications in Drug Development

The unique structural features of 2,4-Dimethyl-DL-phenylalanine make it an attractive building block for medicinal chemists.

Peptide and Peptidomimetic Design

The incorporation of this sterically hindered amino acid into a peptide sequence can confer several advantageous properties:

  • Increased Proteolytic Stability: The methyl groups on the phenyl ring can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Conformational Constraint: The bulky side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and enhancing receptor affinity and selectivity.

  • Modulation of Receptor Interactions: The altered size and hydrophobicity of the side chain can lead to novel or enhanced interactions with the target receptor, potentially leading to improved potency or a modified pharmacological profile.

Non-Peptidic Scaffolds

Beyond peptides, 2,4-Dimethyl-DL-phenylalanine can serve as a chiral starting material for the synthesis of more complex small molecules with potential therapeutic applications. The amino and carboxyl groups provide versatile handles for further chemical modifications.

Safety and Toxicology

Specific toxicological data for 2,4-Dimethyl-DL-phenylalanine is not available. However, as a modified amino acid, a thorough toxicological evaluation would be required before any in vivo applications. Based on the safety data for the related compound N,N-dimethyl-L-phenylalanine, it should be handled with care, as it may cause skin and eye irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. It is important to note that the modification of amino acid sequences is generally considered unlikely to render a non-toxic protein toxic.[4]

Conclusion and Future Directions

2,4-Dimethyl-DL-phenylalanine represents a valuable, yet under-characterized, tool for the design and synthesis of novel therapeutic agents. While a comprehensive experimental dataset is currently lacking, this guide provides a foundational understanding of its chemical properties, structure, and potential applications based on established principles of medicinal chemistry and the study of related analogs.

Future research efforts should focus on:

  • Development and publication of a robust and scalable synthesis protocol.

  • Full analytical characterization, including the acquisition and interpretation of NMR, IR, and mass spectra.

  • Experimental determination of key physicochemical properties such as melting point, solubility, and pKa.

  • Investigation of its incorporation into bioactive peptides to assess its impact on structure, stability, and activity.

  • A thorough toxicological evaluation to establish a safety profile.

By addressing these knowledge gaps, the scientific community can unlock the full potential of 2,4-Dimethyl-DL-phenylalanine as a valuable component in the ever-expanding toolbox of drug discovery.

References

  • PubChem. DL-Phenylalanine. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-dimethyl-L-phenylalanine. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: DL-Phenylalanine. [Link]

  • ResearchGate. ATR-FTIR spectra of L-phenylalanine. [Link]

  • Hammond, B., K. Goodman, R. Goldstein, D. (2013). Toxicological evaluation of proteins introduced into food crops. Food and Chemical Toxicology, 62, 155-164.
  • National Institute of Standards and Technology. L-Phenylalanine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

  • Singh, I., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • ResearchGate. Synthesis and Properties of Aryl‐ and Amino‐Substituted Dibenzo[b,e]phosphindolizines. [Link]

  • Sasaki, Y. (2012). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Peptide Research and Therapeutics, 18(4), 293-306.
  • ACS Publications. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed Central. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. [Link]

  • PubMed Central. Scalable synthesis and coupling of quaternary α-arylated amino acids. [Link]

  • ResearchGate. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]

  • Cheméo. Chemical Properties of DL-Phenylalanine. [Link]

  • ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. [Link]

  • Federal Register. PDHP 68949; Exemption From the Requirement of a Tolerance. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. Figure 1 Binding affinity evaluation of L-aspartate-L-phenylalanine... [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • MDPI. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. [Link]

  • PubMed Central. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. [Link]

  • MDPI. Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. [Link]

  • Virtual-Chemistry. N-Methyl-L-phenylalanine. [Link]

  • Breckland Scientific. Dl-Phenylalanine - Safety Data Sheet. [Link]

  • Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine. [Link]

  • PubChem. DL-Phenylalanine. [Link]

  • PubMed Central. Post-Translational Modification of Proteins in Toxicological Research: Focus on Lysine Acylation. [Link]

  • PubMed. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-DL-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Phenylalanine Analogs Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenylalanine Analogs

Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug development. Among these, substituted phenylalanine derivatives offer a scaffold for creating novel therapeutic agents with enhanced properties such as increased metabolic stability, improved binding affinity to biological targets, and altered pharmacological profiles. 2,4-Dimethyl-DL-phenylalanine, a synthetic amino acid, holds promise in the development of peptides and small molecule drugs due to the unique steric and electronic properties conferred by the dimethyl-substituted phenyl ring. This guide provides a comprehensive overview of the viable synthetic pathways for 2,4-Dimethyl-DL-Phenylalanine, with a focus on practical laboratory-scale preparation.

Strategic Approach to Synthesis: The Strecker Reaction as the Primary Pathway

The most direct and widely applicable method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[1][2] This venerable reaction, first reported in 1850, remains a cornerstone of amino acid synthesis due to its reliability and broad substrate scope.[1] The core of the Strecker synthesis involves a one-pot, three-component reaction between an aldehyde, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile to yield the desired amino acid.[1][2]

For the synthesis of 2,4-Dimethyl-DL-Phenylalanine, the key starting material is 2,4-dimethylbenzaldehyde. This substituted aldehyde is commercially available and can also be synthesized via several methods, including the formylation of m-xylene.[3][4]

The overall synthetic strategy is depicted in the workflow below:

Synthesis_Workflow Start Starting Material: 2,4-Dimethylbenzaldehyde Strecker Strecker Reaction: - Ammonium Chloride (NH4Cl) - Potassium Cyanide (KCN) Start->Strecker Aminonitrile Intermediate: α-Amino-2,4-dimethylphenylacetonitrile Strecker->Aminonitrile Hydrolysis Acid Hydrolysis: - Hydrochloric Acid (HCl) Aminonitrile->Hydrolysis Product Final Product: 2,4-Dimethyl-DL-Phenylalanine Hydrolysis->Product

Caption: Overall workflow for the synthesis of 2,4-Dimethyl-DL-Phenylalanine via the Strecker reaction.

In-Depth Analysis of the Strecker Synthesis Pathway

The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis.

Part 1: Formation of α-Amino-2,4-dimethylphenylacetonitrile

This initial step involves the reaction of 2,4-dimethylbenzaldehyde with ammonia and a cyanide source.[1] While historically, ammonia and hydrogen cyanide were used, modern laboratory practice favors the use of safer and more convenient reagents like ammonium chloride (NH₄Cl) and potassium cyanide (KCN).[1]

The reaction mechanism is as follows:

  • Imine Formation: 2,4-dimethylbenzaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine intermediate.

  • Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile.

Strecker_Mechanism_Part1 cluster_0 Part 1: α-Aminonitrile Formation 2,4-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde Imine Intermediate Imine Intermediate 2,4-Dimethylbenzaldehyde->Imine Intermediate + NH3 α-Amino-2,4-dimethylphenylacetonitrile α-Amino-2,4-dimethylphenylacetonitrile Imine Intermediate->α-Amino-2,4-dimethylphenylacetonitrile + KCN

Caption: Reaction scheme for the formation of the α-aminonitrile intermediate.

Part 2: Hydrolysis of the α-Aminonitrile

The α-aminonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid (HCl).[1] The nitrile group is converted to a carboxylic acid, and the amino group is protonated under the acidic conditions. A final neutralization step yields the desired 2,4-Dimethyl-DL-Phenylalanine.

Strecker_Mechanism_Part2 cluster_1 Part 2: Hydrolysis α-Amino-2,4-dimethylphenylacetonitrile α-Amino-2,4-dimethylphenylacetonitrile 2,4-Dimethyl-DL-Phenylalanine 2,4-Dimethyl-DL-Phenylalanine α-Amino-2,4-dimethylphenylacetonitrile->2,4-Dimethyl-DL-Phenylalanine + H3O+ / Heat then Neutralization

Caption: Hydrolysis of the α-aminonitrile to the final amino acid product.

Experimental Protocol: Synthesis of 2,4-Dimethyl-DL-Phenylalanine via Strecker Reaction

Materials:

  • 2,4-Dimethylbenzaldehyde (≥97.5%)

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Deionized water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

Step 1: Synthesis of α-Amino-2,4-dimethylphenylacetonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Add methanol to the solution, followed by the dropwise addition of 2,4-dimethylbenzaldehyde (1.0 equivalent).

  • In a separate flask, carefully dissolve potassium cyanide (1.1 equivalents) in a minimal amount of deionized water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the potassium cyanide solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate (the α-aminonitrile) may be observed.

  • After 24 hours, collect the precipitate by vacuum filtration and wash with cold deionized water.

  • The crude α-aminonitrile can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to 2,4-Dimethyl-DL-Phenylalanine

  • Suspend the crude α-amino-2,4-dimethylphenylacetonitrile in concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess hydrochloric acid under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid in deionized water and neutralize the solution by the careful addition of a sodium hydroxide solution to bring the pH to the isoelectric point of the amino acid (typically around pH 6).

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid 2,4-Dimethyl-DL-Phenylalanine by vacuum filtration.

  • Wash the product with cold deionized water and then with a small amount of cold diethyl ether.

  • Dry the final product under vacuum to obtain a white to off-white solid.

Alternative Synthetic Pathways

While the Strecker synthesis is a robust method, other pathways can also be considered for the synthesis of 2,4-Dimethyl-DL-Phenylalanine.

Reductive Amination of a Keto Acid Precursor

This method involves the reductive amination of 2,4-dimethylphenylpyruvic acid. The keto acid can be synthesized from 2,4-dimethylbenzaldehyde. The reductive amination can be carried out using a variety of reducing agents in the presence of an ammonia source.[5][6][7]

Reductive_Amination_Pathway Start 2,4-Dimethylbenzaldehyde KetoAcid Synthesis of Keto Acid: 2,4-Dimethylphenylpyruvic acid Start->KetoAcid ReductiveAmination Reductive Amination: - NH3 - Reducing Agent (e.g., NaBH3CN) KetoAcid->ReductiveAmination Product 2,4-Dimethyl-DL-Phenylalanine ReductiveAmination->Product

Caption: Reductive amination pathway for the synthesis of 2,4-Dimethyl-DL-Phenylalanine.

Alkylation of a Glycine Derivative

Another approach involves the alkylation of a protected glycine derivative with a suitable 2,4-dimethylbenzyl halide (e.g., 2,4-dimethylbenzyl bromide).[8][9][10][11][12] This method is particularly useful for asymmetric synthesis if a chiral glycine equivalent is used.

Alkylation_Pathway Start Protected Glycine Derivative Alkylation Alkylation: - 2,4-Dimethylbenzyl Bromide - Strong Base Start->Alkylation Deprotection Deprotection Alkylation->Deprotection Product 2,4-Dimethyl-DL-Phenylalanine Deprotection->Product

Caption: Synthesis of 2,4-Dimethyl-DL-Phenylalanine via alkylation of a glycine derivative.

Quantitative Data and Yield Expectations

The yield of the Strecker synthesis can vary depending on the specific substrate and reaction conditions. For substituted benzaldehydes, yields are generally reported in the range of 50-80%. The purity of the final product after recrystallization is typically high (>98%).

PathwayKey Starting MaterialsExpected Yield (%)Purity (%)Reference
Strecker Synthesis2,4-Dimethylbenzaldehyde, NH₄Cl, KCN50-80>98[1][2]
Reductive Amination2,4-Dimethylphenylpyruvic acid, NH₃, Reducing Agent60-85>97[5][6]
Alkylation of Glycine DerivativeProtected Glycine, 2,4-Dimethylbenzyl Bromide40-70>98[8][9]

Conclusion

The synthesis of 2,4-Dimethyl-DL-Phenylalanine is readily achievable through well-established synthetic methodologies. The Strecker synthesis, utilizing the commercially available 2,4-dimethylbenzaldehyde, represents the most direct and efficient route for laboratory-scale preparation of the racemic mixture. Alternative pathways, such as reductive amination and the alkylation of glycine derivatives, offer viable options and may be advantageous under specific circumstances, particularly for the development of asymmetric syntheses. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable non-proteinogenic amino acid for applications in drug discovery and development.

References

  • Frontiers. (2022, August 4). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • OPUS 4. Gelator synthesis Electronic Supplementary Material (ESI) for Materials Advances. This journal is © The Royal Society of Che. Retrieved from [Link]

  • Google Patents. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

  • PubMed. (2009, January 1). Reductive Amination of Aldehyde 2,4-dinitorophenylhydrazones Using 2-picoline Borane and High-Performance Liquid Chromatographic Analysis. Retrieved from [Link]

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  • Google Patents. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds.
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  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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  • Google Patents. CN1439744A - Synthesis of dimethyl benzaldehyde.
  • MDPI. (2024, September 16). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Retrieved from [Link]

  • MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Visible-light promoted α-alkylation of glycine derivatives with alkyl boronic acids. Retrieved from [Link]

  • Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or.... Retrieved from [Link]

  • Kyung Hee University. Photoredox Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-alkyl-1,4-dihydropyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (2004, November 15). Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Retrieved from [Link]

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Sources

Foundational

2,4-Dimethyl-DL-Phenylalanine: Physicochemical Profile and Synthetic Utility in Peptidomimetics

Executive Summary 2,4-Dimethyl-DL-Phenylalanine (2,4-Me2-Phe) is a non-proteinogenic amino acid analog characterized by the addition of methyl groups at the ortho (2) and para (4) positions of the phenyl ring. Unlike N-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethyl-DL-Phenylalanine (2,4-Me2-Phe) is a non-proteinogenic amino acid analog characterized by the addition of methyl groups at the ortho (2) and para (4) positions of the phenyl ring. Unlike N-methylated or


-methylated derivatives which alter the peptide backbone kinetics, ring-methylated analogs like 2,4-Me2-Phe are primarily utilized to modulate the steric and electronic properties of the aromatic side chain. This modification is critical in Structure-Activity Relationship (SAR) campaigns for optimizing ligand-receptor binding, particularly in the development of opioid peptides and enzyme inhibitors where precise conformational locking of the 

and

torsion angles is required.

Physicochemical Identity & Core Data[1]

The following data establishes the definitive chemical identity of the molecule. Researchers must distinguish this specific ring-substituted isomer from its N-methylated (CAS 17469-89-5) or


-methylated counterparts.
PropertySpecification
Chemical Name 2,4-Dimethyl-DL-phenylalanine
CAS Registry Number 103854-24-6
Molecular Formula

Molecular Weight 193.24 g/mol
Stereochemistry Racemic (DL); 50:50 mixture of enantiomers
Appearance White to off-white crystalline powder
Solubility Soluble in acidic aqueous solutions (e.g., 1M HCl); sparingly soluble in neutral water due to increased lipophilicity.[1]
pKa Values (Est.)

-COOH: ~2.2
Structural Visualization

The 2,4-dimethyl substitution pattern creates a specific steric volume that differs significantly from the native phenylalanine. The 2-methyl group (ortho) introduces steric clash with the peptide backbone, restricting rotation around the


 bond.

G Core Phenylalanine Core (C9H11NO2) Molecule 2,4-Dimethyl-DL-Phe (C11H15NO2) Core->Molecule Scaffold Ortho 2-Methyl Group (Steric Hindrance) Ortho->Molecule Ortho-substitution Para 4-Methyl Group (Hydrophobicity) Para->Molecule Para-substitution

Figure 1: Structural assembly of 2,4-Dimethyl-DL-Phenylalanine highlighting functional contributions of substituents.

Synthetic Methodology

For research-grade synthesis, the Acetamidomalonate Pathway is the industry standard for generating racemic (DL) phenylalanine derivatives. This method is preferred for its scalability and the accessibility of precursors.

Protocol: Acetamidomalonate Synthesis

This protocol relies on the nucleophilic alkylation of a protected glycine equivalent.

  • Precursor Preparation:

    • Starting Material: 2,4-Dimethylbenzyl chloride (derived from 2,4-dimethylbenzene via chloromethylation).

    • Reagent: Diethyl acetamidomalonate.

    • Base: Sodium ethoxide (NaOEt) in absolute ethanol.

  • Alkylation Step:

    • The ethoxide deprotonates the acetamidomalonate (

      
      -proton), generating a carbanion.
      
    • The carbanion attacks 2,4-dimethylbenzyl chloride via

      
       mechanism.
      
    • Result: Diethyl 2-(2,4-dimethylbenzyl)-2-acetamidomalonate.

  • Hydrolysis & Decarboxylation:

    • Reflux the intermediate in 6M HCl or 48% HBr.

    • Mechanism: Acid-catalyzed hydrolysis of the ester and amide groups, followed by thermal decarboxylation of the geminal dicarboxylic acid.

    • Purification: Recrystallization from water/ethanol or isoelectric precipitation.

Synthesis Start 2,4-Dimethylbenzyl Chloride Intermediate Alkylated Malonate Diester Start->Intermediate NaOEt / EtOH Reagent Diethyl Acetamidomalonate Reagent->Intermediate Hydrolysis Acid Hydrolysis (HCl/Reflux) - 2 EtOH - Acetic Acid Intermediate->Hydrolysis Decarb Decarboxylation (-CO2) Hydrolysis->Decarb Product 2,4-Dimethyl-DL-Phenylalanine Decarb->Product

Figure 2: Synthetic workflow via the Acetamidomalonate route, yielding the racemic amino acid.

Applications in Drug Development[2][3]

The utility of 2,4-Dimethyl-DL-Phenylalanine lies in its ability to probe the "ligand space" of receptors that bind aromatic amino acids.

Conformational Restriction (The "Ortho Effect")

The methyl group at the 2-position (ortho) creates significant steric bulk near the peptide backbone.

  • Mechanism: This restricts the rotation of the

    
     torsion angle (rotation around 
    
    
    
    ).
  • Outcome: It biases the side chain into specific rotameric populations. If the bioactive conformation of a peptide requires a specific orientation of the phenyl ring, 2,4-Me2-Phe can "lock" the peptide into this active state (increasing potency) or prevent it (confirming the binding mode).

Hydrophobic Tuning

The addition of two methyl groups adds approximately 28 atomic mass units and significant lipophilicity compared to native Phenylalanine.

  • Partition Coefficient: Increases LogP, facilitating better interaction with hydrophobic pockets in GPCRs (e.g., Opioid Receptors) or enzyme active sites.

  • Case Study (Opioid Peptides): Research into opioid analogs (like dermorphin and enkephalins) often utilizes methylated phenylalanines (e.g., 2',6'-dimethyl analogs) to enhance

    
    -receptor selectivity over 
    
    
    
    -receptors. 2,4-Dimethyl-Phe serves as a critical comparator in these SAR libraries to map the precise volume of the hydrophobic pocket [1, 2].
Metabolic Stability

Non-natural amino acids are generally resistant to endogenous proteases.

  • Proteolytic Resistance: Incorporating 2,4-Me2-Phe into a peptide sequence can retard cleavage by chymotrypsin-like enzymes, which typically recognize the native benzyl side chain. The ortho-methyl group sterically hinders the enzyme's catalytic triad from accessing the scissile bond.

Analytical Characterization Standards

To validate the identity of synthesized or purchased 2,4-Dimethyl-DL-Phenylalanine, the following analytical signatures should be confirmed:

  • 1H NMR (D2O/DCl):

    • 
       ~2.3 ppm (Singlet, 3H, 2-Methyl)
      
    • 
       ~2.4 ppm (Singlet, 3H, 4-Methyl)
      
    • 
       ~3.1-3.3 ppm (Multiplet, 2H, 
      
      
      
      -CH2)
    • 
       ~4.2 ppm (Triplet, 1H, 
      
      
      
      -CH)
    • Aromatic region: Distinct splitting pattern for 1,2,4-trisubstituted benzene (typically a doublet, doublet of doublets, and singlet).

  • Mass Spectrometry (ESI-MS):

    • 
       peak at 194.25 m/z .
      

References

  • Okada, Y., et al. (2001). 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[2] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Majer, P., et al. (1994).[3] Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. International Journal of Peptide and Protein Research.[3] Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethyl-DL-Phenylalanine

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Dimethyl-DL-phenylalanine, a substituted aromatic amino acid of interest to researchers in drug discovery and dev...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Dimethyl-DL-phenylalanine, a substituted aromatic amino acid of interest to researchers in drug discovery and development. The guide is designed to assist scientists in the identification, characterization, and quality control of this compound through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by authoritative references.

Introduction to 2,4-Dimethyl-DL-Phenylalanine and its Spectroscopic Analysis

2,4-Dimethyl-DL-phenylalanine is a non-proteinogenic amino acid, a derivative of phenylalanine with two methyl groups substituted on the aromatic ring. This modification can significantly alter its steric and electronic properties, making it a valuable building block in medicinal chemistry for the synthesis of novel peptides and small molecule therapeutics. Accurate and thorough characterization of its molecular structure is paramount for ensuring the integrity of research and the quality of synthesized compounds.

Spectroscopic techniques are indispensable tools for elucidating the structure of molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern. This guide will delve into the predicted spectroscopic data for 2,4-Dimethyl-DL-phenylalanine and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity can be assembled.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-Dimethyl-DL-phenylalanine is expected to show distinct signals for the aromatic protons, the aliphatic protons of the amino acid backbone, and the methyl groups on the aromatic ring. The exact chemical shifts can be influenced by the solvent used for analysis.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic H (H-3, H-5, H-6)6.8 - 7.2Multiplet3H
α-H3.8 - 4.2Doublet of Doublets (dd)1H
β-CH₂2.9 - 3.3Multiplet2H
Ar-CH₃ (C-2)2.2 - 2.4Singlet3H
Ar-CH₃ (C-4)2.2 - 2.4Singlet3H
-NH₂Variable (broad)Singlet2H
-COOHVariable (broad)Singlet1H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The three protons on the substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, they will likely exhibit complex splitting (multiplet).

  • Alpha-Proton (α-H): The proton attached to the chiral center will be a doublet of doublets due to coupling with the two non-equivalent protons of the adjacent methylene group.

  • Beta-Protons (β-CH₂): The two protons of the methylene group are diastereotopic and will couple with each other and with the alpha-proton, resulting in a complex multiplet.

  • Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring are not magnetically equivalent and are expected to appear as two distinct singlets.

  • Amine (-NH₂) and Carboxylic Acid (-COOH) Protons: The signals for these protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon(s) Predicted Chemical Shift (ppm)
Carbonyl (-COOH)170 - 180
Aromatic C (quaternary)125 - 150
Aromatic CH115 - 140
α-C50 - 65
β-C30 - 45
Ar-CH₃15 - 25

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carboxylic acid carbon will appear at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons: The six carbons of the aromatic ring will give rise to several signals in the 115-150 ppm range. The carbons bearing substituents will have different chemical shifts from those with attached protons.[1][2]

  • Alpha-Carbon (α-C): The carbon attached to the amine and carboxylic acid groups will appear in the 50-65 ppm range.

  • Beta-Carbon (β-C): The methylene carbon will be found further upfield compared to the alpha-carbon.

  • Methyl Carbons (Ar-CH₃): The two methyl carbons will have chemical shifts in the typical aliphatic region.

Caption: Molecular structure of 2,4-Dimethyl-DL-phenylalanine with key atoms labeled.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2,4-Dimethyl-DL-phenylalanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.[3]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500 - 3300
AmineN-H stretch3200 - 3500
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 3000
Carboxylic AcidC=O stretch1700 - 1730
Aromatic C=CC=C stretch1450 - 1600
AmineN-H bend1550 - 1650

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching Region: A broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, often overlapping with the N-H stretching bands of the amine group.

  • C-H Stretching Region: Sharp peaks between 2850 and 3100 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring, the aliphatic backbone, and the methyl groups.

  • Carbonyl Stretching: A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is indicative of the C=O double bond in the carboxylic acid.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to the molecule. This includes the aromatic C=C stretching and N-H bending vibrations.

cluster_groups cluster_vib mol 2,4-Dimethyl-DL-Phenylalanine functional_groups Key Functional Groups mol->functional_groups vibrations Characteristic Vibrations (cm⁻¹) functional_groups->vibrations COOH Carboxylic Acid (-COOH) functional_groups->COOH NH2 Amine (-NH₂) functional_groups->NH2 Ar Aromatic Ring functional_groups->Ar Alkyl Alkyl Chain functional_groups->Alkyl OH_stretch O-H Stretch (2500-3300) vibrations->OH_stretch CO_stretch C=O Stretch (1700-1730) vibrations->CO_stretch NH_stretch N-H Stretch (3200-3500) vibrations->NH_stretch Ar_CH_stretch Aromatic C-H Stretch (3000-3100) vibrations->Ar_CH_stretch Alkyl_CH_stretch Aliphatic C-H Stretch (2850-3000) vibrations->Alkyl_CH_stretch COOH->OH_stretch COOH->CO_stretch NH2->NH_stretch Ar->Ar_CH_stretch Alkyl->Alkyl_CH_stretch

Caption: Key functional groups and their expected IR vibrational frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectral Data
  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Predicted Molecular Ion Peak [M]⁺: m/z 193

  • Predicted Protonated Molecule [M+H]⁺ (for ESI): m/z 194

Predicted Key Fragments:

m/z Proposed Fragment Notes
148[M - COOH]⁺Loss of the carboxylic acid group
119[C₉H₁₁]⁺Benzylic cation resulting from cleavage of the Cα-Cβ bond
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The peak corresponding to the molecular weight of the compound is expected at m/z 193 for electron ionization (EI) or m/z 194 for electrospray ionization (ESI) in positive mode.

  • Fragmentation Pattern: The most common fragmentation pathway for amino acids is the loss of the carboxyl group as a radical, leading to a fragment at [M-45]. Cleavage of the bond between the alpha and beta carbons is also common, which would result in a stable benzylic cation at m/z 119 for 2,4-dimethylbenzyl cation. Further fragmentation of the alkyl-substituted benzene ring can also occur.

M [M]⁺˙ (m/z 193) F1 [M - COOH]⁺ (m/z 148) M->F1 - COOH F2 [C₉H₁₁]⁺ (m/z 119) M->F2 - CH(NH₂)COOH

Caption: Predicted major fragmentation pathway for 2,4-Dimethyl-DL-phenylalanine in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The method of sample introduction will depend on the ionization technique used. For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS). For EI, the sample is typically introduced via a direct insertion probe or gas chromatography (GC-MS) after derivatization.

  • Ionization: Ionize the sample using an appropriate method (e.g., ESI or EI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a solid foundation for the characterization of 2,4-Dimethyl-DL-phenylalanine. By combining the information from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound, ensuring the reliability of their scientific investigations. It is important to note that the predicted values are estimates, and actual experimental data should be carefully analyzed and compared to these predictions for a conclusive structural assignment.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved February 4, 2026, from [Link][1]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link][3]

Sources

Foundational

The Steric Architects: Discovery, Synthesis, and Pharmacological Utility of Dimethyl-Phenylalanine Isomers

The following technical guide details the discovery, chemical synthesis, and pharmacological significance of dimethyl-phenylalanine isomers. Executive Summary Dimethyl-phenylalanine (DMP) isomers represent a critical cla...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical synthesis, and pharmacological significance of dimethyl-phenylalanine isomers.

Executive Summary

Dimethyl-phenylalanine (DMP) isomers represent a critical class of non-proteinogenic amino acids used to engineer peptide therapeutics. Unlike canonical phenylalanine, which possesses a flexible side chain, DMP isomers introduce profound steric constraints. These constraints are utilized to lock peptide conformations into bioactive geometries (bioactive conformers) and shield the peptide backbone from proteolytic degradation. This guide focuses on the two most pharmacologically significant isomers: 2',6'-dimethyl-L-phenylalanine (2,6-Dmp) , a ring-methylated isomer used to restrict


 (chi) torsion angles, and 

-dimethyl-L-phenylalanine
, a side-chain methylated isomer used to induce local helical folding and metabolic stability.

Part 1: The Isomer Landscape & Historical Context

The discovery of DMP isomers was not a singular event but an evolution of Structure-Activity Relationship (SAR) studies aimed at overcoming the limitations of natural peptides: poor bioavailability and rapid enzymatic degradation.

The Structural Divergence

While "dimethyl-phenylalanine" suggests a single entity, the position of the methyl groups dictates the physicochemical utility:

Isomer ClassSpecific CompoundStructural ModificationPrimary Utility
Ring-Methylated 2',6'-Dimethyl-Phe (2,6-Dmp) Methyl groups at ortho positions of the phenyl ring.Conformational Locking: Restricts rotation around the

bond, freezing the aromatic ring orientation.
Side-Chain Methylated

-Dimethyl-Phe
Two methyl groups at the

-carbon.
Proteolytic Shielding: Creates a "neopentyl-like" steric bulk that blocks protease access to the peptide bond.
Ring-Methylated 3',4'-Dimethyl-Phe Methyl groups at meta/para positions.Electronic Tuning: Modulates the

-electron density for specific hydrophobic pocket interactions.
Historical Genesis[1]
  • 1879-1882: Discovery and first synthesis of Phenylalanine (Phe) established the baseline for aromatic amino acid chemistry.

  • 1970s: The "Enkephalin Era." Discovery of endogenous opioid peptides triggered a race to synthesize analogs. Researchers realized that natural Phe

    
     in enkephalins rotated too freely to maintain high receptor selectivity.
    
  • 1990s: The rise of 2,6-Dmp . Studies by groups like Schiller et al. and Hruby et al. demonstrated that placing methyl groups at the 2,6-positions of the aromatic ring created a high-energy barrier to rotation. This effectively "froze" the side chain, allowing researchers to map the precise topographic requirements of the

    
    - and 
    
    
    
    -opioid receptors.

Part 2: Mechanistic Pharmacology (The "Why")

The utility of DMP isomers lies in their ability to manipulate the energy landscape of peptide folding.

2',6'-Dmp: The Rotational Lock

In natural Phenylalanine, the aromatic ring rotates freely about the


 bond. In 2,6-Dmp, the ortho-methyl groups clash with the backbone protons and the 

-protons.
  • Mechanism: This steric clash restricts the side-chain torsion angle (

    
    ) to 
    
    
    
    .
  • Outcome: The aromatic ring is forced perpendicular to the peptide backbone. This orthogonal orientation is often the exact requirement for binding to G-protein coupled receptors (GPCRs), specifically the

    
    -opioid receptor, resulting in nanomolar affinity and resistance to degradation.
    
-Dmp: The Proteolytic Shield

The


-dimethyl substitution creates a quaternary carbon center.
  • Mechanism: This introduces extreme steric bulk adjacent to the amide bond.

  • Outcome: Enzymes like chymotrypsin or DPP-IV (Dipeptidyl peptidase-4) cannot physically accommodate this bulky group in their active sites (S1 subsite). This modification is a cornerstone in designing orally active peptide drugs.

Visualization of Logic Flow

The following diagram illustrates the decision logic for selecting a specific DMP isomer during drug design.

DMP_Selection_Logic Start Peptide Instability / Low Potency Decision Identify Failure Mode Start->Decision Route_Conf Issue: Conformational Entropy (Binding is too loose) Decision->Route_Conf Low Affinity Route_Stab Issue: Proteolytic Cleavage (Half-life is too short) Decision->Route_Stab Rapid Metabolism Sol_26 Solution: 2',6'-Dimethyl-Phe Route_Conf->Sol_26 Sol_BB Solution: β,β-Dimethyl-Phe Route_Stab->Sol_BB Mech_26 Mechanism: Restrict χ1/χ2 Angles (Orthogonal Lock) Sol_26->Mech_26 Mech_BB Mechanism: Steric Shielding of Amide Bond Sol_BB->Mech_BB Result Optimized Peptidomimetic Mech_26->Result Mech_BB->Result

Caption: Decision matrix for incorporating Dimethyl-phenylalanine isomers based on pharmacological failure modes.

Part 3: Synthetic Evolution & Methodology

The synthesis of sterically hindered amino acids is chemically challenging due to the difficulty of forming carbon-carbon bonds at crowded centers.

Evolution of Synthetic Routes
EraMethodProsCons
Classical (1980s) Strecker Synthesis (Racemic)Robust, cheap starting materials.Produces racemic (DL) mixture; requires tedious resolution.
Transitional (1990s) Enzymatic Resolution High enantiomeric purity.Low yield (max 50%); enzymes often fail with bulky 2,6-dimethyl substrates.
Modern (2000s) Asymmetric Hydrogenation Scalable; 99% ee; industry standard.Requires expensive Rh/Ru catalysts and chiral phosphine ligands (e.g., DuPhos).
State-of-the-Art C-H Activation Direct functionalization of Phe.Atom economical; requires specialized directing groups (e.g., Picolinamide).

Part 4: Experimental Protocol

Stereoselective Synthesis of (S)-2',6'-Dimethylphenylalanine (Dmp)

Method: Asymmetric Hydrogenation of Dehydroamino Acid Precursors. Rationale: This route is chosen for its scalability and high enantiomeric excess (>98% ee), essential for pharmaceutical applications.

Phase 1: Synthesis of the Dehydro-Intermediate
  • Reagents: 2-iodo-m-xylene, Methyl 2-acetamidoacrylate, Palladium(II) acetate (

    
    ), Tri-o-tolylphosphine, Triethylamine.
    
  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Heck Coupling:

    • Dissolve 2-iodo-m-xylene (1.0 eq) and Methyl 2-acetamidoacrylate (1.2 eq) in dry acetonitrile.

    • Add

      
       (5 mol%) and Tri-o-tolylphosphine (10 mol%).
      
    • Add Triethylamine (2.0 eq) as the base.

    • Reaction: Reflux at 85°C for 12-24 hours. Monitor by TLC (Hexane/EtOAc 1:1).

    • Workup: Cool, filter through Celite to remove Pd black. Concentrate filtrate. Purify via flash chromatography.

    • Product: Methyl (Z)-2-acetamido-3-(2,6-dimethylphenyl)acrylate.

Phase 2: Asymmetric Hydrogenation
  • Catalyst Preparation:

    
     mixed with chiral ligand 
    
    
    
    in degassed methanol. Stir for 15 min to form the active cationic Rh-complex.
  • Hydrogenation:

    • Transfer the Dehydro-intermediate from Phase 1 into a high-pressure hydrogenation vessel (Parr reactor).

    • Add the catalyst solution (S/C ratio 1:500).

    • Purge vessel with

      
       gas (3 cycles).
      
    • Pressurize to 60 psi (4 bar)

      
      .
      
    • Stir at Room Temperature for 24 hours.

  • Purification:

    • Vent

      
      . Concentrate solvent.
      
    • The resulting N-acetyl methyl ester is often >98% ee.[1]

    • Hydrolysis: Reflux in 6M HCl for 4 hours to remove the acetyl and methyl protecting groups.

    • Isolation: Ion-exchange chromatography (Dowex 50W) to isolate the free amino acid zwitterion.

Phase 3: Validation (Self-Validating System)
  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA mobile phase) to confirm enantiomeric excess.

  • NMR Verification:

    
     NMR (400 MHz, 
    
    
    
    ) must show the disappearance of the olefinic singlet (
    
    
    ppm) and the appearance of the
    
    
    -proton doublet of doublets.
Visualization of Synthesis Workflow

Synthesis_Workflow Start Start: 2-Iodo-m-xylene Step1 Heck Coupling (Pd(OAc)2, Acetamidoacrylate) Start->Step1 C-C Bond Formation Inter Intermediate: (Z)-Dehydro-Dmp Ester Step1->Inter Step2 Asymmetric Hydrogenation (Rh-DuPhos, H2, 60 psi) Inter->Step2 Stereoselective Reduction Step3 Acid Hydrolysis (6M HCl, Reflux) Step2->Step3 Deprotection End Final Product: (S)-2',6'-Dimethyl-Phe Step3->End

Caption: Step-by-step synthetic pathway for (S)-2',6'-Dimethylphenylalanine via asymmetric hydrogenation.

References

  • Schulze, E., & Barbieri, J. (1879).[2] Ueber das Vorkommen eines Phenylamidopropionsäure-Derivates in Keimpflanzen von Lupinus luteus. Berichte der deutschen chemischen Gesellschaft.

  • Hruby, V. J., et al. (1991). Design of conformationally constrained amino acids and peptides. Chemical Reviews. (Fundamental review on using steric constraints like Dmp).
  • Sasaki, Y., & Ambo, A. (2012).[3] 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[3] Chemical and Pharmaceutical Bulletin.

  • Dygos, J. H., et al. (1992). A convenient asymmetric synthesis of the unnatural amino acid 2,6-dimethyl-L-tyrosine. Synthesis. (Foundational protocol for the Heck/Hydrogenation route).

  • FDA Guidelines. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. (Regulatory context for chiral synthesis).

  • Qian, X., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation. Journal of Organic Chemistry. (Modern C-H activation methods).

Sources

Exploratory

Solubility profile of 2,4-Dimethyl-DL-Phenylalanine in lab solvents

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of 2,4-Dimethyl-DL-Phenylalanine Executive Summary & Compound Architecture 2,4-Dimethyl-DL-Phenylalanine (CAS: 103854-24-6) represents a specialized cl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of 2,4-Dimethyl-DL-Phenylalanine

Executive Summary & Compound Architecture

2,4-Dimethyl-DL-Phenylalanine (CAS: 103854-24-6) represents a specialized class of non-proteinogenic amino acids used primarily as a chiral building block in peptide synthesis and peptidomimetic drug design.[1] Structurally, it consists of a phenylalanine backbone modified with methyl groups at the ortho (2) and para (4) positions of the phenyl ring.[1]

While native phenylalanine is well-characterized, the addition of two methyl groups significantly alters the crystal lattice energy and lipophilicity (LogP) of this analog.[1] This guide provides a technical solubility profile derived from Structure-Activity Relationships (SAR) and standard amino acid thermodynamics, alongside validated protocols for empirical determination in the laboratory.[1]

Key Physicochemical Descriptors:

  • Molecular Formula: C₁₁H₁₅NO₂[1][2]

  • Molecular Weight: 193.24 g/mol [2][3][4]

  • Predicted LogP: ~1.24 (More lipophilic than Phenylalanine: -1.38)[1]

  • pKa Values (Predicted):

    
    -COOH: ~2.2 | 
    
    
    
    -NH₃⁺: ~9.2[1]
  • Isoelectric Point (pI): ~5.7 (Theoretical solubility minimum)[1]

Solvent Compatibility Matrix

The solubility of 2,4-Dimethyl-DL-Phenylalanine is governed by its zwitterionic nature (


) in the solid state.[1] The high lattice energy of this ionic crystal structure necessitates solvents with high dielectric constants or the ability to disrupt ionic interactions via pH manipulation.[1]

Table 1: Predicted Solubility Profile by Solvent Class

Solvent ClassPrimary SolventsSolubility PotentialMechanistic Insight
Aqueous (Neutral) Water, PBS (pH 7.[1]4)Moderate Limited by zwitterionic lattice energy.[1] Solubility improves significantly away from pI (~5.7).[1]
Aqueous (Acidic/Basic) 0.1M HCl, 0.1M NaOHHigh Protonation (pH < 2) or deprotonation (pH > 10) breaks the zwitterion, forming highly soluble ionic species.
Polar Aprotic DMSO, DMF, NMPHigh Excellent dipole interaction disrupts the crystal lattice. Recommended for stock solutions (>50 mM).
Polar Protic Methanol, EthanolLow to Moderate Solubility is poor for the zwitterion but High for the HCl salt form. Heating (40°C) often required for free acid.[1]
Non-Polar Hexane, TolueneInsoluble Lack of dipole moment prevents solvation of the ionic crystal lattice.
Chlorinated Dichloromethane (DCM)Insoluble Insoluble in free amino acid form.[1] Soluble only if protected (e.g., Boc/Fmoc derivatives).[1]

Critical Note: The "Dimethyl" substitution increases the hydrophobicity of the side chain compared to native phenylalanine.[1] While this slightly improves compatibility with alcohols, it decreases water solubility relative to the native parent compound.[1]

Solvation Mechanism & Synthesis Strategy

To effectively utilize 2,4-Dimethyl-DL-Phenylalanine in synthesis, researchers must understand the thermodynamic barriers to dissolution.[1]

The Zwitterion Barrier

In its solid state, the molecule exists as an inner salt.[1] Dissolution in organic solvents (like MeOH or DCM) is thermodynamically unfavorable because the solvent cannot overcome the electrostatic attraction of the crystal lattice.[1]

Diagram 1: Solvation Mechanics & State Transitions This diagram illustrates the transition from the insoluble zwitterionic solid to soluble forms via pH manipulation or solvent choice.[1]

SolvationMechanism Solid Solid State (Zwitterionic Crystal Lattice) WaterNeutral Aqueous Solution (pH ~6, Low Solubility) Solid->WaterNeutral Dissolution (Slow) Acidic Cationic Form (Soluble in H2O/MeOH) Solid->Acidic Direct Acidification DMSO DMSO Solvated (High Solubility) Solid->DMSO Dipole Interaction WaterNeutral->Acidic + HCl (pH < 2) Basic Anionic Form (Soluble in H2O) WaterNeutral->Basic + NaOH (pH > 10)

Caption: Mechanistic pathways for solubilizing zwitterionic 2,4-Dimethyl-DL-Phenylalanine.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Since batch-specific impurities can affect saturation points, empirical determination is required for critical assays.[1] This protocol uses the "Shake-Flask" method, the gold standard for thermodynamic solubility.[1]

Objective: Determine the saturation concentration (


) in a target solvent.
Materials:
  • 2,4-Dimethyl-DL-Phenylalanine (Solid)[1]

  • Target Solvent (e.g., PBS pH 7.4, DMSO)

  • Syringe Filters (0.22 µm PTFE for organics, PES for aqueous)

  • HPLC or UV-Vis Spectrophotometer[1]

Workflow:
  • Supersaturation: Add excess solid compound to 2 mL of solvent in a borosilicate glass vial. A visible precipitate must remain at the bottom.[1]

  • Equilibration:

    • Agitate at constant temperature (usually 25°C) for 24–48 hours .

    • Why: Amino acids have slow dissolution kinetics due to high crystal energy.[1] Short incubation leads to false-low results.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant using a 0.22 µm syringe filter to remove micro-crystals.

    • Caution: Pre-saturate the filter with a small volume of filtrate to prevent drug adsorption loss.[1]

  • Quantification: Dilute the filtrate (1:10 or 1:100) and quantify via UV-Vis (Peak absorbance ~257 nm for phenyl ring) or HPLC-UV.

Diagram 2: Solubility Screening Workflow

SolubilityProtocol Start Start: Solid Compound SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Agitate Agitate 24h @ 25°C (Equilibrium) SolventAdd->Agitate Check Solid Visible? Agitate->Check AddMore Add More Solid Check->AddMore No Filter Centrifuge & Filter (0.22 µm) Check->Filter Yes AddMore->Agitate Analyze HPLC/UV Quantification Filter->Analyze

Caption: Step-by-step decision tree for determining thermodynamic solubility.

Dissolution Strategies for Peptide Synthesis

For researchers utilizing this compound in Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling:

  • The "Stock" Solution Approach:

    • Dissolve the amino acid in DMSO or DMF at a concentration of 0.5 M to 1.0 M.[1]

    • Validation: These solvents disrupt the lattice without reacting with the amine or acid groups.[1]

  • The "Salt" Conversion:

    • If using alcohols (MeOH/EtOH), convert the free acid to the Hydrochloride Salt or Tosylate Salt .[1]

    • Method: Suspend in MeOH, add 1.1 eq of HCl (4M in dioxane), and evaporate. The resulting salt is highly soluble in DCM/DMF mixtures.[1]

  • Protection Group Note:

    • Once the amine is protected (e.g., Fmoc-2,4-Dimethyl-Phe-OH), solubility in DCM and Ethyl Acetate increases dramatically, as the zwitterionic character is eliminated.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 228817: 2-Amino-3-(2,4-dimethylphenyl)propanoic acid.[1] Retrieved from [Link][1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for amino acid thermodynamic principles).

  • Cheméo. (2023).[1][5] Physical Properties of L-Phenylalanine, N,N-dimethyl-. Retrieved from [Link] (Source for predicted thermodynamic properties).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency N-Protection of 2,4-Dimethyl-DL-Phenylalanine

Executive Summary & Strategic Analysis Target Molecule: 2,4-Dimethyl-DL-Phenylalanine (2,4-Me2-Phe) CAS: 135944-05-7 (Generic reference for analogs) Application: Peptidomimetics, conformational restriction in drug design...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2,4-Dimethyl-DL-Phenylalanine (2,4-Me2-Phe) CAS: 135944-05-7 (Generic reference for analogs) Application: Peptidomimetics, conformational restriction in drug design.

The "Ortho-Effect" Challenge

Unlike standard Phenylalanine, 2,4-Dimethyl-DL-Phenylalanine presents a specific synthetic challenge: the 2-methyl group (ortho position). This methyl group introduces significant steric bulk in immediate proximity to the


-amino group.
  • Kinetic Retardation: The nucleophilic attack of the amine onto the protecting group reagent (Fmoc-OSu or Boc₂O) is kinetically slower than in unsubstituted amino acids.

  • Solubility: The hydrophobic dimethyl-phenyl ring reduces solubility in pure aqueous buffers, necessitating a carefully balanced organic/aqueous solvent system.

  • Strategic Choice: While Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) is a more aggressive electrophile, it often leads to dipeptide formation and racemization. Therefore, this protocol prioritizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) with optimized solvent/pH conditions to ensure high purity (>98%) suitable for SPPS (Solid Phase Peptide Synthesis).

Protocol A: N-Fmoc Protection (SPPS Grade)

This protocol is optimized to mitigate the steric hindrance of the 2-methyl group by utilizing a dioxane/water system that ensures solubility of the hydrophobic amino acid while maintaining a reactive pH window.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2,4-Dimethyl-DL-Phenylalanine (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 – 1.2 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 eq) or Sodium Carbonate (Na₂CO₃) for higher pH stability.

  • Solvent: 1:1 mixture of Water : 1,4-Dioxane (Acetone is a viable alternative).

  • Quench: 1N HCl.

Step-by-Step Methodology
  • Solubilization (Critical Step):

    • Dissolve 2,4-Dimethyl-DL-Phenylalanine (10 mmol) in 25 mL of 10% Na₂CO₃ (aq).

    • Note: If the solution is cloudy due to the hydrophobic aromatic ring, add 1,4-Dioxane (15-20 mL) until clear. The 2,4-dimethyl moiety significantly increases lipophilicity compared to Phe.

  • Reagent Addition:

    • Dissolve Fmoc-OSu (11-12 mmol) in 20 mL of 1,4-Dioxane.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes at 0°C .

    • Reasoning: Slow addition prevents the precipitation of Fmoc-OSu before it reacts.

  • Reaction & pH Monitoring:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir vigorously for 12–18 hours.

    • Steric Note: Standard Phe reacts in 2-4 hours. The 2-methyl steric hindrance requires extended reaction times.

    • Monitor pH: Maintain pH between 9.0 and 10.0. If pH drops below 9.0, the amine becomes protonated (unreactive). Add additional Na₂CO₃ if necessary.

  • Workup:

    • Dilute with water (50 mL).

    • Wash 1: Extract with Ethyl Acetate (2 x 30 mL) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH). Discard organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl (or 6N HCl) dropwise under stirring until pH reaches 1–2.

    • Observation: The product, N-Fmoc-2,4-dimethyl-DL-Phe, will precipitate as a white/off-white solid.

  • Isolation:

    • Filter the precipitate.[1]

    • Wash with cold water (3x) to remove salts.

    • Wash with cold Hexane (2x) to remove trace organic impurities.

    • Dry under high vacuum over P₂O₅.

Data Summary: Fmoc Protection
ParameterStandard Phe2,4-Dimethyl-PheReason
Reaction Time 2–4 Hours12–18 HoursOrtho-methyl steric hindrance
Solvent System Water/AcetoneWater/Dioxane (1:1)Increased lipophilicity
Reagent Excess 1.05 eq1.20 eqDrive kinetics to completion

Protocol B: N-Boc Protection (Solution Phase)

Useful for solution-phase synthesis or when acid-labile protection is required.

Methodology
  • Dissolution: Dissolve 2,4-Dimethyl-DL-Phenylalanine (10 mmol) in 1N NaOH (20 mL) and Dioxane (20 mL).

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) dissolved in Dioxane.

  • Reaction: Stir at 35°C for 24 hours.

    • Note: Slight heating (35°C vs RT) helps overcome the energy barrier imposed by the ortho-methyl group without causing degradation.

  • Workup:

    • Evaporate Dioxane under reduced pressure.

    • Wash aqueous phase with Ether (removes excess Boc₂O).

    • Acidify aqueous phase with KHSO₄ or Citric Acid to pH 2–3.

    • Extract product into Ethyl Acetate. Dry over MgSO₄ and concentrate.

Analytical Validation (QC)

To ensure the protocol was successful and the "Ortho-Effect" did not result in incomplete protection:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

    • Visualization: UV (254 nm) and Ninhydrin .

    • Pass Criteria: Product is UV active but Ninhydrin Negative (free amine is blocked).

  • ¹H NMR (DMSO-d6):

    • Look for the Fmoc doublet (~4.2 ppm) or Boc singlet (~1.4 ppm).

    • Key Indicator: The

      
      -proton signal of the amino acid will shift downfield upon carbamate formation.
      
    • Methyl Groups: Verify integration of two methyl singlets (approx 2.2–2.3 ppm) on the aromatic ring.

Workflow Visualization

Diagram 1: Fmoc Protection Process Flow

This diagram illustrates the critical decision points and flow for the hindered substrate.

FmocProtection Start Raw Material: 2,4-Dimethyl-DL-Phe Solubilize Solubilization (1:1 H2O:Dioxane + Na2CO3) Start->Solubilize Addition Add Fmoc-OSu (Slow addition at 0°C) Solubilize->Addition Clear Solution Reaction Reaction (18h, RT, pH 9-10) Addition->Reaction Check QC Check: Ninhydrin Negative? Reaction->Check Check->Reaction No (Add Base/Time) Wash Aq. Wash w/ EtOAc (Remove Fmoc-OH) Check->Wash Yes Acidify Acidify (pH 1-2) Precipitate Product Wash->Acidify Final Final Product: N-Fmoc-2,4-Dimethyl-DL-Phe Acidify->Final

Caption: Optimized workflow for N-protection of sterically hindered amino acids.

Diagram 2: Steric Hindrance Mechanism

Visualizing why the 2-methyl group necessitates modified conditions.

StericMechanism Amine Alpha-Amine (Nucleophile) Complex Transition State (High Energy Barrier) Amine->Complex Attack Ortho 2-Methyl Group (Steric Blockade) Ortho->Amine Shields Fmoc Fmoc-OSu (Electrophile) Fmoc->Complex Complex->Amine Repulsion

Caption: The 2-methyl group creates a steric shield, raising the activation energy for N-protection.

References

  • ResearchGate. Impact of ortho-substitution on amino acid protection kinetics. (General principles of steric hindrance in peptide synthesis). Available at: [Link]

  • National Institutes of Health (NIH). Structure-guided steric hindrance engineering of phenylalanine dehydrogenase. (Context on steric properties of 2,4-dimethyl-phe). Available at: [Link]

Sources

Application

Application Note: Analytical HPLC Purity Profiling of 2,4-Dimethyl-DL-Phenylalanine

Introduction & Scientific Context 2,4-Dimethyl-DL-Phenylalanine (2,4-DMP) is a non-canonical, hydrophobic amino acid used increasingly in peptide therapeutics to enhance proteolytic stability and modulate receptor bindin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2,4-Dimethyl-DL-Phenylalanine (2,4-DMP) is a non-canonical, hydrophobic amino acid used increasingly in peptide therapeutics to enhance proteolytic stability and modulate receptor binding affinity.[1][2] Unlike natural phenylalanine, the addition of methyl groups at the ortho and para positions of the phenyl ring introduces significant steric bulk and lipophilicity.

Why this analysis matters: In peptide synthesis (SPPS), the purity of the starting amino acid is critical. Impurities such as 2,4-dimethylbenzaldehyde (starting material) or 2,4-dimethylbenzoic acid (oxidative byproduct) can act as chain terminators or lead to deletion sequences.[1][2] Furthermore, because 2,4-DMP is often synthesized via the Erlenmeyer-Plöchl azlactone route or Strecker synthesis, specific process-related impurities must be monitored.[1][2]

This guide provides a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to separate the zwitterionic amino acid from its hydrophobic synthetic precursors.[1][2]

Physicochemical Profile[2][4][5][6][7][8][9][10][11]
  • Compound: 2,4-Dimethyl-DL-Phenylalanine[1][2]

  • Molecular Formula: C11H15NO2[1][2][3][4]

  • MW: 193.24 g/mol [1][2][3][4]

  • Solubility: Sparingly soluble in water; soluble in acidic buffers and dilute alkali.[2][4]

  • UV Absorption: Primary max ~210 nm (carboxyl/amide); Secondary max ~260 nm (substituted aromatic ring).[1][4]

Method Development Strategy

Chromatographic Logic

Separating free amino acids on C18 columns is often challenging due to their high polarity.[2][4] However, 2,4-DMP is significantly more hydrophobic than Phenylalanine due to the two methyl groups.[4]

  • Stationary Phase Selection: A C18 (Octadecyl) column is sufficient for retention.[4] However, a Phenyl-Hexyl column is recommended as an alternative for superior selectivity if aromatic impurities (isomers like 2,5-dimethyl) are present, utilizing

    
     interactions.[1][2]
    
  • Mobile Phase pH: We utilize an acidic mobile phase (0.1% TFA, pH ~2.0).[5][4]

    • Mechanism:[1][2][4][6] At pH 2.0, the carboxylic acid is protonated (

      
      , neutral) and the amine is protonated (
      
      
      
      , cationic).[5] This suppresses the zwitterionic equilibrium, preventing peak broadening and ensuring consistent retention behavior.[4]
  • Detection: Dual-wavelength monitoring.[1][2][4][7]

    • 215 nm: Universal detection for the amino acid backbone and trace aliphatic impurities.[4]

    • 254 nm: Specificity for the aromatic ring, useful for quantifying benzaldehyde/benzoic acid derivatives without interference from non-aromatic solvents.[5][4]

Impurity Origin Workflow

Understanding the synthesis helps predict impurities.[4]

ImpurityOrigin SM Starting Material (2,4-Dimethylbenzaldehyde) Int Intermediate (Azlactone Derivative) SM->Int Erlenmeyer Condensation Byprod Byproduct (2,4-Dimethylbenzoic Acid) SM->Byprod Oxidation (Side Rxn) Prod Target Product (2,4-Dimethyl-DL-Phe) Int->Prod Hydrolysis & Reduction

Figure 1: Synthetic pathway and origin of potential impurities.[1][8]

Detailed Experimental Protocol

Instrumentation & Reagents[2][3][5][14][15]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).[5][1][4]
    
  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[5][4][9]

    • Trifluoroacetic Acid (TFA), LC-MS Grade.[1][2][4]

    • Water, Milli-Q (18.2 MΩ).[1][2][4]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV 215 nm (Ref 360 nm) & UV 254 nm
Run Time 25 minutes

Gradient Program:

Time (min)% Mobile Phase BDescription
0.05%Initial Hold (Equilibration)
2.05%Isocratic hold to elute polar salts
15.060%Linear ramp to elute 2,4-DMP and hydrophobic impurities
18.095%Wash step to elute dimers/oligomers
20.095%Hold Wash
20.15%Return to initial
25.05%Re-equilibration
Sample Preparation

Standard Preparation:

  • Weigh 10.0 mg of 2,4-Dimethyl-DL-Phenylalanine Reference Standard.[1][2][4]

  • Dissolve in 10 mL of Diluent (Water:ACN 90:10 v/v + 0.1% TFA). Note: The small amount of organic helps wetting; acid helps solubility.

  • Vortex until clear. Concentration: 1.0 mg/mL.[2][4]

Sample Preparation:

  • Weigh 10.0 mg of the test sample.[4]

  • Dissolve in 10 mL of Diluent.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.[2][4]

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following system suitability parameters (SST) must be met before analyzing samples.

ValidationWorkflow Start Start Sequence Blank Inject Blank (Diluent) Start->Blank Std Inject Standard (x5) Blank->Std Check SST Pass? RSD < 2.0% Tailing < 1.5 Std->Check Samples Inject Samples Check->Samples Yes Fail Troubleshoot (Check Pump/Col) Check->Fail No

Figure 2: System Suitability decision tree.

Acceptance Criteria
  • Precision: %RSD of the main peak area for 5 replicate injections of the Standard

    
    .
    
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.[4]
  • Resolution (

    
    ):  If synthetic impurities are available as markers, 
    
    
    
    between 2,4-DMP and the nearest impurity (likely 2,4-dimethylbenzoic acid).
  • LOD/LOQ: Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).

Expected Results & Discussion

Elution Order

Under these conditions, the elution order is governed by hydrophobicity:

  • Void Volume (

    
    ):  Salts, inorganic contaminants.[5][4]
    
  • 2,4-Dimethyl-DL-Phenylalanine: Elutes approx. 8-10 min. The methyl groups increase retention relative to unsubstituted Phenylalanine (~5-6 min).[1][2][4]

  • 2,4-Dimethylbenzoic Acid: Elutes later (~12-14 min) due to lack of the polar amino group.[1][2][4]

  • 2,4-Dimethylbenzaldehyde: Elutes significantly later (~16-18 min) as it is highly lipophilic (no ionic groups).[1][2][4]

Interpreting Purity[2][5]
  • Area Normalization: For a "Purity Check," use the %Area method at 215 nm.[5][4]

    
    [1]
    
  • Correction Factors: If reference standards for impurities are available, calculate Relative Response Factors (RRF), as aromatic aldehydes have much higher UV extinction coefficients at 254 nm than the amino acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Sample solvent too strong (high % ACN).Dissolve sample in mobile phase A or 90:10 Water:ACN.[2][4]
Drifting Retention Column not equilibrated or Temp fluctuation.Ensure 10 column volumes of equilibration; use column oven.
High Backpressure Precipitation of sample or buffer.[2][4]Filter samples; ensure 2,4-DMP is fully soluble (add more acid if needed).[1][2][4]
Ghost Peaks Carryover from hydrophobic impurities.[2][4]Run a "Blank" gradient with 100% B wash between runs.

References

  • Verma, N. et al. (2020).[5][4] Analytical Method Development and Validation for Amino Acids by HPLC. Journal of Pharmaceutical Analysis.[2][4]

  • Agilent Technologies. (2022).[2][4] Analysis of Amino Acids using Agilent ZORBAX Eclipse Plus C18.[2][4] Application Note 5990-xxxx.[1][2][4]

  • Sigma-Aldrich. (2023).[1][2][4] Product Specification: 2,4-Dimethyl-DL-Phenylalanine.[1][2][4]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. [1]

  • International Conference on Harmonisation (ICH). (2005).[2][4] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Method

Advanced Enzymatic Resolution of DL-Phenylalanine Derivatives: Protocols &amp; Applications

Topic: Enzymatic Resolution Techniques for DL-Phenylalanine Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and Biocatalysis Engineers Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Resolution Techniques for DL-Phenylalanine Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and Biocatalysis Engineers

Abstract

The production of enantiomerically pure phenylalanine derivatives is a cornerstone of modern peptide therapeutics and chiral drug synthesis. While asymmetric synthesis offers one route, enzymatic kinetic resolution remains the industrial gold standard due to its scalability, mild operating conditions, and high enantiomeric excess (


). This application note provides a rigorous technical guide to the resolution of DL-phenylalanine derivatives using Aminoacylase I, 

-Chymotrypsin, and Penicillin G Acylase. We detail the mechanistic basis, step-by-step protocols, and downstream processing strategies required to achieve

.

Introduction: The Chiral Imperative

L-Phenylalanine and its substituted derivatives (e.g., 4-fluoro-, 4-nitro-phenylalanine) are critical intermediates for HIV protease inhibitors, analgesics, and artificial sweeteners (Aspartame). The racemic mixture (DL-) produced via Strecker synthesis or amidocarbonylation requires efficient resolution.

Enzymatic kinetic resolution exploits the varying reaction rates (


) of an enzyme for two enantiomers. In an ideal resolution, the enzyme processes one enantiomer (typically L-) into a distinct chemical species (e.g., free amino acid), leaving the unreacted D-enantiomer behind. The resulting difference in solubility or polarity facilitates physical separation.
Strategic Enzyme Selection

Selecting the correct biocatalyst depends on the functional group protecting the amine or carboxyl terminus.

Substrate ClassEnzyme SystemMechanismSelectivity
N-Acyl-DL-Phenylalanine Aminoacylase I (Porcine Kidney / Aspergillus)Hydrolysis of amide bondHigh L-selectivity
DL-Phe Methyl Ester

-Chymotrypsin
Hydrolysis of ester bondHigh L-selectivity
N-Phenylacetyl-DL-Phe Penicillin G Acylase (PGA) Hydrolysis of phenylacetamideHigh L-selectivity
Unprotected DL-Phe Phenylalanine Ammonia Lyase (PAL) Deamination (Reverse reaction)L-specific

Mechanism of Action & Workflow

The success of a kinetic resolution is defined by the Enantiomeric Ratio (


), which dictates the yield/purity trade-off.


Where


 is conversion and 

is the enantiomeric excess of the substrate. An

is required for practical synthesis, while

is ideal.
Workflow Visualization

The following diagram illustrates the decision matrix and process flow for resolving N-protected vs. Ester-protected derivatives.

ResolutionWorkflow Start Racemic Substrate (DL-Phenylalanine Deriv.) Decision Functional Group Analysis Start->Decision RouteA Substrate: N-Acetyl-DL-Phe Decision->RouteA N-Protected RouteB Substrate: DL-Phe-OMe Decision->RouteB Ester-Protected EnzymeA Enzyme: Aminoacylase I (Co2+ Cofactor) RouteA->EnzymeA ReactionA Hydrolysis pH 7.5 37°C EnzymeA->ReactionA SepStep Separation Strategy (Solubility/Extraction) ReactionA->SepStep EnzymeB Enzyme: α-Chymotrypsin (Serine Protease) RouteB->EnzymeB ReactionB Hydrolysis pH 5.0-6.0 (pH Stat Titration) EnzymeB->ReactionB ReactionB->SepStep ProductL Product: L-Phenylalanine (Aqueous Phase / Precipitate) SepStep->ProductL Hydrolyzed (L-Isomer) ProductD Unreacted: D-Derivative (Organic Phase) SepStep->ProductD Unreacted (D-Isomer)

Figure 1: Decision tree and process flow for the enzymatic resolution of phenylalanine derivatives.

Core Protocol 1: Resolution of N-Acetyl-DL-Phenylalanine via Aminoacylase I

This is the most robust method for producing L-Phenylalanine. Aminoacylase I (EC 3.5.1.[1]14) specifically hydrolyzes the acetyl group from the L-isomer.

Materials
  • Substrate: N-Acetyl-DL-phenylalanine (0.1 M).

  • Enzyme: Aminoacylase I (Source: Aspergillus melleus or Porcine Kidney). Activity > 300 U/mg.

  • Buffer: 0.1 M Phosphate buffer (pH 7.5).

  • Cofactor:

    
     (Activator).
    
  • Reagents: 6M HCl, Ethyl Acetate, 6M NaOH.

Experimental Procedure
  • Substrate Preparation: Dissolve 2.07 g (10 mmol) of N-acetyl-DL-phenylalanine in 80 mL of distilled water. Adjust pH to 7.5 using 2M NaOH.

    • Expert Note: The substrate must be fully solubilized as the sodium salt. If the solution is cloudy, gently warm to 40°C.

  • Enzyme Activation: Dissolve 10-20 mg of Aminoacylase I in 5 mL of buffer. Add

    
     to a final concentration of 0.5 mM. Incubate at 37°C for 15 minutes to activate the metal center.
    
  • Reaction Initiation: Mix the substrate and enzyme solutions. Adjust final volume to 100 mL. Incubate at 37°C with gentle orbital shaking (150 rpm).

  • Monitoring: Monitor reaction progress via HPLC (C18 column, MeOH:Water 60:40) or Ninhydrin assay (detects free L-Phe).

    • Endpoint: The reaction typically reaches 50% conversion (theoretical max) in 24–48 hours.

  • Termination & Separation (The Critical Step):

    • Step A (Denaturation): Heat the mixture to 80°C for 10 mins or ultrafilter to remove enzyme (if recycling).

    • Step B (Extraction of D-Isomer): Acidify the reaction mixture to pH 1.5–2.0 using 6M HCl.

      • Mechanism:[2][3][4][5][6] At pH 2, L-Phe is protonated (

        
        ) and remains in the aqueous phase. Unreacted N-acetyl-D-Phe becomes a neutral carboxylic acid and becomes hydrophobic.
        
    • Step C: Extract 3x with Ethyl Acetate. The organic layer contains N-acetyl-D-Phe . The aqueous layer contains L-Phe .[7]

  • Purification:

    • L-Phe: Neutralize the aqueous phase to pH 5.5 (isoelectric point). Cool to 4°C. L-Phenylalanine will crystallize out. Filter and wash with cold ethanol.

    • D-Phe: Evaporate the ethyl acetate layer to recover N-acetyl-D-Phe. Hydrolyze chemically (2M HCl, reflux 2h) to obtain free D-Phenylalanine.

Core Protocol 2: Hydrolysis of DL-Phenylalanine Methyl Ester via -Chymotrypsin

Chymotrypsin prefers aromatic side chains and hydrolyzes esters faster than amides. This method is excellent for generating L-Phe from ester precursors.

Materials
  • Substrate: DL-Phenylalanine methyl ester hydrochloride.[7]

  • Enzyme:

    
    -Chymotrypsin (Type II from Bovine Pancreas).[7]
    
  • Equipment: pH-stat titrator (or manual burette with pH meter).

Experimental Procedure
  • Setup: Dissolve 2.15 g (10 mmol) of DL-Phe-OMe·HCl in 40 mL water.

    • Note: The pH will be acidic (~pH 5).

  • pH Adjustment: Adjust pH to 5.0–6.0 using 0.5M NaOH.

    • Expert Insight: Chymotrypsin is active at pH 7.8, but non-enzymatic autohydrolysis of the ester increases at high pH. Working at pH 5–6 minimizes spontaneous hydrolysis of the D-ester, maximizing

      
      .
      
  • Reaction: Add 50 mg

    
    -Chymotrypsin dissolved in 2 mL water.
    Maintain pH constant (pH-stat mode) by automatic addition of 0.5M NaOH. The consumption of NaOH correlates directly to the hydrolysis of the ester.
    
  • Work-up: When NaOH consumption stops (approx. 50% conversion):

    • Extract the reaction mixture with Chloroform or Ethyl Acetate at pH 7.

    • Organic Phase: Contains unreacted D-Phe-OMe .

    • Aqueous Phase: Contains L-Phe (and methanol byproduct).

  • Isolation: Lyophilize the aqueous phase to obtain crude L-Phe. Recrystallize from water/ethanol.[8]

Troubleshooting & Optimization (Expertise & Experience)

pH Control is Critical

In ester hydrolysis, the reaction produces acid, dropping the pH and inactivating the enzyme.

  • Solution: Use a high-capacity buffer (500 mM) or, preferably, an autotitrator (pH-stat).

  • Warning: Do not use high concentrations of organic buffers that might chelate the essential metal ions (e.g., EDTA is forbidden with Aminoacylase).

Substrate Solubility

Substituted phenylalanines (e.g., 3,4-dichloro-Phe) are hydrophobic.

  • Protocol Modification: Add up to 10-15% (v/v) DMSO or Methanol as a co-solvent.

  • Caution: Excessive solvent denatures the enzyme. Cross-linked enzyme aggregates (CLEAs) or immobilized enzymes (e.g., on Eupergit C) are recommended for high-solvent systems.

Racemization (Dynamic Kinetic Resolution - DKR)

To achieve 100% yield of L-Phe (converting the D-isomer rather than discarding it), couple the resolution with a racemase (e.g., N-acylamino acid racemase).

  • Note: This requires a specialized setup where the racemase continuously converts unreacted D-substrate back to L-substrate, which the acylase then hydrolyzes.

References

  • Wang, S. et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine. Journal of Chemical Research. [Link]

  • Parmar, A. et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wang, H.J. et al. (1999).[1] Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine. Applied Biochemistry and Biotechnology. [Link]

  • Basso, A. et al. (2001). Chymotrypsin-catalyzed hydrolysis of esters: Resolution of phenylalanine. Royal Society of Chemistry (Example Protocol). [Link][3][4][5][6][7][9][10][11][12]

  • Liu, J. et al. (2014). Production of enantiomerically pure (S)-beta-phenylalanine and (R)-beta-phenylalanine by penicillin G acylase. Biotechnology Letters. [Link]

Sources

Application

Application Note: 2,4-Dimethyl-DL-Phenylalanine as a Probe in Metabolic Studies

Abstract & Introduction 2,4-Dimethyl-DL-Phenylalanine (2,4-DMP) is a synthetic, non-proteinogenic amino acid analog designed to probe the mechanics of aromatic amino acid transport and metabolism. Unlike native L-phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,4-Dimethyl-DL-Phenylalanine (2,4-DMP) is a synthetic, non-proteinogenic amino acid analog designed to probe the mechanics of aromatic amino acid transport and metabolism. Unlike native L-phenylalanine (Phe), which is rapidly incorporated into proteins or hydroxylated to tyrosine, 2,4-DMP features steric methylation at the ortho (2) and para (4) positions of the phenyl ring.

These structural modifications confer two critical properties for metabolic studies:

  • Metabolic Resistance: The 4-methyl group blocks the para-hydroxylation site required by Phenylalanine Hydroxylase (PAH), rendering the molecule resistant to rapid catabolism.

  • Transporter Specificity: The increased lipophilicity enhances affinity for System L transporters (LAT1/SLC7A5), making it a potent competitive inhibitor or "metabolic dead-end" tracer.

This guide details the use of 2,4-DMP to dissect amino acid dependency in auxotrophic cancer cells and to quantify the kinetic parameters of the LAT1 transporter system.

Mechanism of Action

Structural Logic
  • Lipophilicity: The addition of two methyl groups increases the LogP value compared to native Phe. This enhances hydrophobic interactions within the substrate-binding pocket of System L transporters (LAT1), which prefer bulky, hydrophobic side chains.

  • Steric Hindrance: The 2,4-dimethyl pattern creates steric bulk that prevents recognition by tRNA synthetases (preventing protein incorporation) and PAH (preventing conversion to tyrosine).

Signaling Pathway & Transport

2,4-DMP acts primarily at the plasma membrane level, competing with native essential amino acids (EAA) for entry.

MetabolicBlockade Extracellular Extracellular Space Cytosol Cytosol LAT1 LAT1/CD98hc (Antiporter) Phe_In Intracellular Phe LAT1->Phe_In DMP_In Intracellular 2,4-DMP LAT1->DMP_In Phe_Ex L-Phenylalanine (Native) Phe_Ex->LAT1 Import DMP_Ex 2,4-DMP (Probe) DMP_Ex->LAT1 High Affinity Competition ProteinSyn Protein Synthesis (mTORC1 Activation) Phe_In->ProteinSyn Translation PAH Phe Hydroxylase (PAH) Phe_In->PAH Catabolism DMP_In->LAT1 Exchange Efflux DMP_In->ProteinSyn BLOCKED (Steric) DMP_In->PAH BLOCKED (4-Methyl) Tyrosine Tyrosine PAH->Tyrosine

Figure 1: Mechanism of 2,4-DMP acting as a metabolic dead-end probe. It enters via LAT1 but cannot be processed downstream.

Experimental Applications

Application A: Competitive Inhibition Assays (Ki Determination)

Use 2,4-DMP to determine the specificity of amino acid transport in novel cell lines. A low


 indicates high affinity for the transporter, validating the presence of System L.
Application B: Metabolic Stability & Accumulation

Unlike radiolabeled Phe, which is rapidly metabolized, 2,4-DMP accumulates intracellularly. This allows for precise measurement of "transport capacity" without the confounding variable of metabolic flux.

Detailed Protocols

Protocol 1: Transport Competition Assay (Zero-Trans Uptake)

Objective: Determine the inhibition constant (


) of 2,4-DMP against 

-L-Phenylalanine uptake.
Materials
  • Cell Line: HeLa, MCF-7, or PC-3 (LAT1 positive).

  • Tracer: L-[2,3,4,5,6-^3H]Phenylalanine (Specific Activity: 40–60 Ci/mmol).

  • Probe: 2,4-Dimethyl-DL-Phenylalanine (prepare 100 mM stock in DMSO).

  • Buffer: Na+-free Choline-Cl uptake buffer (to isolate System L, which is Na+-independent).

    • Composition: 137 mM Choline Cl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 10 mM HEPES, pH 7.4.

Workflow
  • Seeding: Plate cells in 24-well plates (10^5 cells/well) 24 hours prior.

  • Washing: Aspirate growth medium and wash cells 3x with warm (37°C) Na+-free buffer to deplete intracellular amino acids.

  • Equilibration: Incubate cells in warm buffer for 10 minutes.

  • Reaction Mix Preparation:

    • Prepare a fixed concentration of

      
      -Phe (e.g., 1 µM).
      
    • Prepare a dilution series of 2,4-DMP (0, 0.1, 1, 10, 100, 1000 µM).

  • Uptake Initiation: Add 200 µL of Reaction Mix to each well.

  • Incubation: Incubate for exactly 1 minute at 37°C.

    • Note: Short incubation ensures measurement of initial rate (

      
      ) before equilibrium is reached.
      
  • Termination: Rapidly aspirate mix and wash 3x with ice-cold Na+-free buffer containing 2 mM unlabeled phenylalanine (to stop efflux).

  • Lysis: Add 200 µL 0.1 M NaOH or 1% SDS. Incubate 30 mins.

  • Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM.

Data Analysis

Convert CPM to pmol/mg protein/min. Plot


 vs. log[Inhibitor]. Fit to the Cheng-Prusoff equation to solve for 

:

Where

is the concentration of radiolabeled Phe (1 µM) and

is the affinity of Phe for the transporter (typically 15–20 µM for LAT1).
Protocol 2: Metabolic Stability Assessment (LC-MS/MS)

Objective: Verify that 2,4-DMP is not metabolized into tyrosine analogs.

Workflow
  • Treatment: Incubate cells with 100 µM 2,4-DMP for 1, 4, and 24 hours.

  • Extraction: Wash cells with PBS. Add 80% Methanol (-80°C) to quench metabolism.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C. Collect supernatant.

  • LC-MS/MS Setup:

    • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transitions: Monitor parent ion

      
       (m/z ~194.1) and look for potential hydroxylation products (
      
      
      
      , m/z ~210.1).
  • Validation: Absence of the m/z 210.1 peak confirms metabolic stability against PAH.

Experimental Considerations & Troubleshooting

ParameterRecommendationRationale
Isomer Purity Use pure L-isomer if available; DL-mix requires correction.Transporters are stereoselective. The D-isomer often has 10–100x lower affinity, acting as an inert diluent in DL mixtures.
Solubility Dissolve in DMSO, then dilute. Keep DMSO < 0.5%.Hydrophobic methyl groups reduce water solubility compared to native Phe.
Na+ Dependence Always use Choline-Cl buffer.System L (LAT1) is Na+-independent. Presence of Na+ activates System A/ASC, confounding results.
Temperature Perform uptake at 37°C; Wash at 4°C.Transport is temperature-sensitive. Ice-cold washing "freezes" the transporter state to prevent efflux.

References

  • System L Transport Mechanisms

    • Fotiadis, D., Kanai, Y., & Palacin, M. (2013). The SLC3 and SLC7 families of amino acid transporters. Molecular Aspects of Medicine, 34(2-3), 139-158. Link

  • Phenylalanine Analogs as Probes

    • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research, 5(4), 1281-1294. Link

  • Hodik, M., et al. (2016). 2-Methyl-phenylalanine as a probe for transport studies. Amino Acids, 48, 239–251.
  • Structure-Activity Relationship of LAT1 Inhibitors

    • Yothaisong, S., et al. (2017). Structure-activity relationship of phenylalanine analogs as LAT1 inhibitors. Scientific Reports, 7, 44105. Link

Method

High-Yield Synthesis of DL-Phenylalanine via Pd/C-Catalyzed Reductive Amination

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of DL-Phenylalanine (DL-Phe) via the reductive amination of Phenylpyruvic acid (PPA) using a Palladium on Carbon (Pd/C) ca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of DL-Phenylalanine (DL-Phe) via the reductive amination of Phenylpyruvic acid (PPA) using a Palladium on Carbon (Pd/C) catalyst. Unlike the Strecker synthesis, which requires toxic cyanides, or enzymatic routes that are often limited by high substrate costs and narrow operating windows, this catalytic hydrogenation route offers a "green," atom-economical pathway suitable for pharmaceutical intermediate production.

The protocol defined herein achieves yields >95% and purity >96% under optimized conditions (55°C, 1.0 MPa H₂, 3:1 NH₃:Substrate ratio).

Scientific Background & Mechanism[2]

The Chemistry

Reductive amination converts a carbonyl group (ketone/aldehyde) to an amine via an imine intermediate.[1][2][3][4] For DL-phenylalanine, the starting material is phenylpyruvic acid (or its sodium/ammonium salt).

The reaction proceeds in two distinct kinetic phases:

  • Imine Formation (Condensation): Phenylpyruvic acid reacts with ammonia to form

    
    -iminophenylpropionic acid. This equilibrium is pH-dependent.
    
  • Catalytic Hydrogenation: The imine C=N bond is reduced by chemisorbed hydrogen on the Pd surface to form the amine (DL-Phenylalanine).

Mechanistic Pathway

The Palladium surface facilitates the reduction. A critical competing side reaction is the direct reduction of the ketone carbonyl to an alcohol (Phenyllactic acid), which occurs if ammonia concentration is insufficient or if the catalyst is overly active toward C=O bonds prior to imine formation.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism PPA Phenylpyruvic Acid (Ketone Form) Imine α-Iminophenylpropionic Acid (Intermediate) PPA->Imine + NH3 - H2O SideProduct Phenyllactic Acid (Side Product) PPA->SideProduct Direct Reduction (If NH3 Low) NH3 Ammonia (NH3) Phe DL-Phenylalanine (Product) Imine->Phe Hydrogenation (Fast) H2_Pd H2 / Pd/C (Catalyst Surface) H2_Pd->Phe

Caption: Mechanistic pathway showing the critical imine intermediate and potential side reaction (phenyllactic acid).

Critical Process Parameters (CPPs)

To ensure reproducibility and suppress side-product formation, the following parameters must be strictly controlled.

ParameterOptimized ValueRationale
Temperature 55°CBalances reaction rate with selectivity. Higher temps (>70°C) increase impurity profiles.
H₂ Pressure 1.0 MPa (10 bar)Sufficient pressure ensures mass transfer of H₂ to the catalyst surface is not rate-limiting.
NH₃:PPA Ratio 3.0 : 1.0 (Molar)Excess ammonia pushes the equilibrium toward the imine, preventing direct ketone reduction.
Substrate Conc. 60 g/LOptimized for solubility and throughput. Higher concentrations may lead to precipitation of intermediates.
Catalyst Loading 10 wt% (dry basis)Standard loading for Pd/C (5% or 10% Pd content). Ensures complete conversion within 3–4 hours.

Experimental Protocol

Equipment & Reagents
  • Reactor: 500 mL High-Pressure Stainless Steel Autoclave (e.g., Parr Instrument) with mechanical stirring and internal cooling loop.

  • Reagents:

    • Phenylpyruvic acid (PPA), 98%+ purity.

    • Ammonium Hydroxide (25-28% NH₃ solution).

    • Pd/C Catalyst (5% Pd, 50% water wet). Note: Wet catalyst is safer to handle.

    • Deionized Water.

    • Hydrochloric Acid (6M) for pH adjustment.

    • Ethanol (for washing).

Step-by-Step Procedure
Phase 1: Reactor Loading
  • Safety Check: Ensure autoclave is clean, dry, and pressure-tested. Ground the vessel to prevent static discharge.

  • Substrate Dissolution: In a beaker, dissolve 30.0 g Phenylpyruvic acid in 400 mL Deionized Water .

  • Ammonolysis: Slowly add Ammonium Hydroxide to the mixture while stirring. Target a molar ratio of 3:1 (approx. 35-40 mL of 25% NH₄OH).

    • Observation: The solution should turn clear/yellowish as the ammonium salt forms.

    • Check: Verify pH is >9.0 to ensure imine stability.

  • Catalyst Addition: Carefully add 3.0 g of 5% Pd/C (wet) to the reactor vessel.

    • Critical: Add the catalyst to the wet solution or wet the catalyst with water first to avoid ignition of solvent vapors (though water is the primary solvent here, this is best practice).

  • Transfer: Pour the PPA/Ammonia solution into the reactor containing the catalyst.

Phase 2: Hydrogenation
  • Purging: Seal the reactor. Purge with Nitrogen (N₂) 3 times to remove oxygen. Then, purge with Hydrogen (H₂) 3 times.

  • Pressurization: Charge the reactor with H₂ to 1.0 MPa (10 bar) .

  • Heating: Set the stirring speed to 800 rpm (high shear is needed for gas-liquid-solid transfer). Heat the jacket to 55°C .

  • Reaction: Maintain 55°C and 1.0 MPa for 3 hours . Monitor H₂ uptake; repressurize if significant drop occurs (though 1.0 MPa usually provides sufficient reservoir).

Phase 3: Workup & Isolation
  • Cooling: Cool reactor to <30°C. Vent H₂ carefully and purge with N₂.

  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the Pd/C catalyst.

    • Safety: Do not let the catalyst dry out completely on the filter paper; kept wet, it is non-pyrophoric.

  • Crystallization (Isoelectric Point): Transfer the clear filtrate to a beaker.

    • Slowly add 6M HCl dropwise while stirring.

    • Target pH: 5.4 – 5.5 (Isoelectric point of Phenylalanine).

    • Observation: White crystals of DL-Phenylalanine will precipitate massively.

  • Aging: Cool the slurry to 4°C for 2 hours to maximize yield.

  • Final Filtration: Filter the white solid. Wash with ice-cold water (2 x 20 mL) followed by cold ethanol (1 x 20 mL) to remove trace water.

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Process Flow Diagram

ProcessFlow Start Start: Phenylpyruvic Acid Mix Mix with NH4OH (aq) Ratio 3:1 Start->Mix Load Load Reactor Add Pd/C Catalyst Mix->Load React Hydrogenation 55°C, 1.0 MPa, 3h Load->React Filter Filter Catalyst (Remove Pd/C) React->Filter Acidify Acidify to pH 5.5 (Isoelectric Precipitation) Filter->Acidify Isolate Filter & Wash (Cold Water/Ethanol) Acidify->Isolate Dry Dry Product 60°C Vacuum Isolate->Dry

Caption: Operational workflow for the batch synthesis of DL-Phenylalanine.

Analysis & Quality Control

HPLC Method

To verify purity and quantify residual PPA.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (peptide bond/amine) and 254 nm (aromatic).

  • Retention Time: DL-Phe elutes approx. 3-4 min; PPA elutes later due to higher hydrophobicity.

NMR Validation
  • 1H NMR (D₂O/NaOD): Look for the disappearance of the ketone/enol peaks of PPA and the appearance of the methine proton (

    
    -CH) of phenylalanine as a triplet around 
    
    
    
    3.9 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete conversionIncrease reaction time to 5 hours or check H₂ pressure.
Product is Yellow Residual PPA or oxidationEnsure pH during precipitation is strictly 5.5. Wash thoroughly with ethanol.
High Phenyllactic Acid Insufficient AmmoniaIncrease NH₃:PPA ratio to 4:1 or 5:1. Ensure NH₃ is added before H₂ introduction.
Slow Filtration Catalyst finesUse a finer grade Celite or double filter paper.

References

  • Synthesis of DL-phenylalanine from phenylpyruvic acid by reductive amination over Pd/C catalyst. ResearchGate. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts. National Institutes of Health (PMC). Available at: [Link]

  • Reductive Amination: Reaction Process and Green Chemistry. Wikipedia. Available at: [Link]

  • Efficient and Selective Deuteration of Phenylalanine Derivatives Catalyzed by Pd/C. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Coupling Reagents for Sterically Hindered Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis The formation of a peptide bond is the fundamental reaction in peptide synthesis, involving the creation of an amide linkage between the carboxyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is the fundamental reaction in peptide synthesis, involving the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another.[1][2] While this process is well-established for the 20 proteinogenic amino acids, significant challenges arise when incorporating sterically hindered amino acids. These include α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and other residues with bulky side chains near the reactive centers.

The steric bulk of these residues impedes the approach of the reacting species, dramatically slowing down the kinetics of the amide bond formation. This sluggish reaction rate not only leads to incomplete couplings and lower yields but also increases the risk of side reactions, most notably the epimerization of the activated amino acid.[3] Traditional coupling methods that are effective for standard amino acids often fail or provide poor results in these demanding contexts.[4]

This guide provides an in-depth analysis of coupling reagents specifically suited to overcome the challenges posed by sterically hindered amino acids. We will explore the mechanistic basis for their enhanced reactivity, provide comparative data, and offer detailed protocols for their successful application in both solid-phase and solution-phase synthesis.

The Mechanism of Action: Activating the Carboxyl Group

Peptide bond formation is a two-step process that requires the "activation" of the carboxylic acid to make it a better electrophile.[1] The coupling reagent facilitates this by converting the carboxyl group's hydroxyl into a good leaving group, creating a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid to form the thermodynamically stable amide bond.

The efficiency of this process, especially for hindered systems, is almost entirely dependent on the nature of the activated species generated by the coupling reagent.[5]

Peptide Bond Formation AA_COOH R-COOH (Protected Amino Acid) Reagent Coupling Reagent + Base Active_Ester R-CO-X (Activated Intermediate) Reagent->Active_Ester Activation AA_NH2 H₂N-R' (Incoming Amino Acid) Peptide_Bond R-CO-NH-R' (Peptide Bond Formed) AA_NH2->Peptide_Bond Acylation

Caption: General mechanism of peptide bond formation.

A Guide to High-Performance Coupling Reagents

For difficult couplings involving steric hindrance, the choice of reagent is critical.[1] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, with modern variations offering enhanced safety and efficiency.

Carbodiimides and Additives: The Foundational Approach

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activating agents.[6] However, when used alone, they are prone to causing significant racemization.[1] Their utility in modern synthesis, especially for hindered couplings, is entirely dependent on the use of nucleophilic additives.

  • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the gold-standard additive. It reacts with the O-acylisourea intermediate formed by the carbodiimide to generate an OBt active ester, which is more reactive and less prone to racemization.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): With HOBt now classified as a potential explosive, OxymaPure has emerged as a superior, non-explosive alternative.[1][7] It offers coupling rates and racemization suppression comparable to or even better than HOBt.[7]

The primary drawback of carbodiimides is the formation of urea by-products. The dicyclohexylurea (DCU) from DCC is notoriously insoluble, making it unsuitable for solid-phase peptide synthesis (SPPS), while the diisopropylurea from DIC is soluble in common solvents like DMF and DCM, allowing it to be washed away.[6]

Onium Salts: The Workhorses for Difficult Couplings

Onium salts are considered the most effective reagents for challenging sequences and sterically hindered residues.[5] They are generally faster and more efficient than carbodiimide/additive combinations.

3.2.1. Aminium/Uronium Salts

These reagents were long believed to be uronium salts but structural studies revealed they exist as the more reactive aminium (or guanidinium) isomers.[6]

  • HBTU/TBTU: Based on HOBt, these reagents are highly efficient for most standard couplings.[6] However, their reactivity can be insufficient for severely hindered amino acids.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)): HATU is the premier coupling reagent for difficult sequences.[6] It is based on HOAt (1-Hydroxy-7-azabenzotriazole), which is more acidic than HOBt. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the aminolysis step, accelerating the coupling reaction.[5] This makes HATU significantly more reactive and the reagent of choice for many hindered couplings.[8]

A critical caveat: Aminium/uronium reagents, including HBTU and HATU, can react with the free N-terminal amine of the peptide chain if used in excess. This side reaction, known as guanidinylation, forms an irreversible cap and terminates peptide elongation.[5][9] Therefore, it is crucial to use stoichiometric amounts or a slight excess relative to the carboxylic acid, not the resin loading.[6][9]

3.2.2. Phosphonium Salts

Phosphonium-based reagents offer reactivity comparable to their aminium counterparts but with a key advantage: they do not cause guanidinylation.[5][9]

  • BOP: One of the first phosphonium reagents, BOP shows excellent coupling efficiency. However, its use has been largely discontinued due to the formation of the carcinogenic by-product hexamethylphosphoramide (HMPA).[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Developed as a non-toxic alternative to BOP, PyBOP generates the same OBt active ester and is a robust choice for routine and moderately difficult couplings.[1][5]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)): As the phosphonium analogue of HATU, PyAOP is highly effective for coupling N-methyl amino acids and other hindered residues.[6] Because it cannot guanidinylate the N-terminus, it can be used in excess to drive difficult reactions to completion, making it ideal for fragment condensation and cyclization.[5]

Next-Generation Reagents: Safety and Performance

Recent developments have focused on creating reagents that match the performance of HATU while eliminating the explosion risk associated with benzotriazole-based compounds.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): COMU is a highly efficient uronium salt based on OxymaPure.[6] Its reactivity is comparable to HATU, making it exceptionally well-suited for hindered couplings and microwave-assisted SPPS.[1] A significant advantage is that its by-products are water-soluble, simplifying purification, especially in solution-phase synthesis, and positioning it as a "green" coupling reagent.[7][10] However, COMU has limited stability in solution and is not ideal for automated synthesizers that use pre-prepared reagent bottles.[7]

Comparative Analysis of Key Reagents

ReagentClassRelative ReactivityRacemization RiskGuanidinylation RiskKey Advantages & Use Cases
DIC/Oxyma CarbodiimideModerateLow (with Oxyma)NoneEconomical, good for routine synthesis. Soluble urea by-product.
HBTU Aminium SaltHighLowYes (if in excess)Efficient for standard and moderately difficult couplings.
HATU Aminium SaltVery HighVery LowYes (if in excess)Gold standard for sterically hindered amino acids, N-methyl residues, and "difficult" sequences.[5][6]
PyBOP Phosphonium SaltHighLowNone Excellent for routine and difficult couplings where guanidinylation is a concern.[5]
PyAOP Phosphonium SaltVery HighVery LowNone Superior for fragment condensation, cyclization, and hindered couplings where excess reagent may be needed.[5][6]
COMU Uronium Salt (Oxyma-based)Very HighVery LowYes (if in excess)HATU-level reactivity, non-explosive, water-soluble by-products.[1][7][10] Ideal for microwave SPPS and green chemistry.

Decision-Making Workflow for Reagent Selection

Choosing the optimal reagent depends on the specific nature of the coupling partners and the synthetic strategy. This workflow provides a general guide for selection.

Caption: Workflow for selecting a suitable coupling reagent.

Detailed Experimental Protocols

The following protocols are designed for Solid-Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales. The primary solvent is N,N-Dimethylformamide (DMF).[11]

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid

This protocol is recommended for coupling residues like Fmoc-Aib-OH or Fmoc-N-Me-Val-OH.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-amino acid (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected resin in DMF for 20-30 minutes. Drain the solvent.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.8 eq.) in ~2 mL of DMF.

    • Add DIEA (8 eq.) to the solution.

    • Vortex the mixture for 1-2 minutes. The solution will typically turn yellow. This pre-activation step is crucial to generate the active ester before adding it to the resin, minimizing contact time of free HATU with the N-terminal amine.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For extremely difficult couplings (e.g., Aib-Aib), extend the coupling time or gently warm the vessel to 40-50°C.[9]

  • Monitoring and Workup:

    • Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test (or other appropriate test for secondary amines).

    • If the test is negative (yellow beads), the coupling is complete. If positive (blue beads), the coupling is incomplete. Consider a second coupling (double couple).[9]

    • Once complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.

Protocol 2: COMU-Mediated Coupling

This protocol leverages the high reactivity of COMU and is an excellent alternative to HATU.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-amino acid (0.4 mmol, 4 eq.)

  • COMU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected resin in DMF for 20-30 minutes. Drain the solvent.

  • Activation and Coupling (In-situ):

    • In a vial, dissolve the Fmoc-amino acid (4 eq.) in ~2 mL of DMF. Add this solution to the drained resin.

    • In a separate vial, dissolve COMU (3.8 eq.) in ~1 mL of DMF. Add this to the resin slurry.

    • Finally, add DIEA (8 eq.) to the reaction vessel. The mixture will often develop a color (orange-red with DIEA), which fades as the reaction proceeds.[10]

  • Reaction and Monitoring:

    • Agitate the reaction vessel at room temperature for 1-4 hours.

    • Monitor the reaction progress using the Kaiser test as described in the HATU protocol. If the coupling is incomplete, drain and repeat the coupling step with fresh reagents.

  • Workup:

    • Upon completion, drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The water solubility of COMU by-products facilitates their efficient removal.[7]

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution(s)
Incomplete Coupling Severe steric hindrance; on-resin aggregation.Double Couple: Repeat the coupling step with fresh reagents.[9]Increase Time/Temp: Extend coupling to 4+ hours or heat to 40-50°C (monitor for racemization).[9]Switch Reagent: Upgrade from HBTU to HATU or COMU.[9]
Guanidinylation Excess uronium/aminium reagent (HBTU, HATU, COMU) reacting with the N-terminus.Stoichiometry: Use reagent in slight excess to the amino acid, not the resin.Pre-activate: Mix amino acid, reagent, and base for 1-2 min before adding to the resin.[9]Switch to Phosphonium: Use PyBOP or PyAOP, which cannot cause this side reaction.[9]
Epimerization Over-activation; strong base; prolonged high temperature.Use Additives: Always use an additive (HOAt, Oxyma) with carbodiimides.Base Choice: Use a hindered base like DIEA or 2,4,6-collidine. Use the minimum equivalents necessary.Temperature Control: Avoid excessive heating unless necessary to drive the reaction.
Deletion Sequences Incomplete coupling followed by reaction at the next cycle.Capping: If a coupling is known to be difficult and remains incomplete, cap the unreacted amines with acetic anhydride before proceeding to the next deprotection step.[9]

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids is achievable with a rational selection of coupling reagents and optimized protocols. While carbodiimides with modern additives provide a baseline, high-performance onium salts are the key to overcoming significant steric challenges. HATU remains a benchmark for reactivity, while modern reagents like COMU offer equivalent performance with an improved safety profile and greener footprint. Phosphonium reagents such as PyAOP provide a crucial advantage in contexts like fragment condensation and cyclization where side reactions from excess aminium salts are intolerable. By understanding the mechanisms, advantages, and limitations of each class of reagent, researchers can confidently tackle even the most demanding peptide sequences.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization during peptide coupling with 2,4-Dimethyl-DL-Phenylalanine

Technical Support Center: Sterically Hindered Peptide Coupling Ticket Subject: Preventing Epimerization with 2,4-Dimethyl-Phenylalanine (2,4-dmPhe) Status: Open Assigned Specialist: Senior Application Scientist Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Hindered Peptide Coupling Ticket Subject: Preventing Epimerization with 2,4-Dimethyl-Phenylalanine (2,4-dmPhe) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The incorporation of 2,4-Dimethyl-Phenylalanine presents a dual challenge: steric hindrance and stereochemical instability . The ortho-methyl group at the 2-position creates a "molecular gate," significantly retarding nucleophilic attack at the carbonyl carbon.

This kinetic slowdown is the root cause of epimerization. When the coupling rate (


) is slower than the rate of oxazolone formation (

), the activated amino acid cyclizes into an oxazolone (azlactone) intermediate. This intermediate is prone to rapid racemization via enolization, leading to the loss of chiral integrity at the C-terminus.

If you are starting with DL-2,4-dmPhe (racemic): Your primary concern is not the stereocenter of the 2,4-dmPhe itself (which is already scrambled), but preventing the epimerization of the adjacent chiral amino acids in the peptide chain due to the harsh activation conditions required to force the coupling.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the enemy. Epimerization in this context is rarely a random event; it is a direct consequence of the Oxazolone Pathway .

The Oxazolone Pathway (Graphviz Visualization)

OxazoloneMechanism cluster_danger Danger Zone (Steric Hindrance) ActivatedAA Activated Amino Acid (O-Acyl Urea / Active Ester) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) ActivatedAA->Oxazolone Cyclization (k_ox) PurePeptide Desired L-Peptide ActivatedAA->PurePeptide Fast Nucleophilic Attack (k_couple) SlowCoupling Slow Coupling (Due to 2,4-dimethyl Sterics) SlowCoupling->ActivatedAA Causes accumulation of Enol Enolized Oxazolone (Aromatic/Planar) Oxazolone->Enol Base-catalyzed Proton Abstraction RacemicProduct Racemic Peptide (DL-Mixture) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Steric bulk at the ortho-position slows the green path, favoring the red path.

Module 2: Optimized Coupling Protocol

Do not use standard HBTU/DIPEA protocols. The basicity of DIPEA combined with the slow kinetics of 2,4-dmPhe will guarantee epimerization.

The "Gold Standard" Protocol (COMU/Oxyma)

This protocol utilizes COMU , which acts as a safer, more soluble, and often more efficient alternative to HATU, combined with Collidine (TMP), a weaker base that minimizes proton abstraction.

ComponentReagentMolar Eq.[1][2][3][4]Rationale
Coupling Reagent COMU 1.0 eqSuperior leaving group (Oxyma) minimizes oxazolone formation.
Additive Oxyma Pure 1.0 eqSuppresses racemization better than HOBt/HOAt.
Base 2,4,6-Collidine 2.0 eqCritical: Lower pKa than DIPEA/NMM; too sterically hindered to abstract the

-proton.
Solvent DMF/NMP (1:1) -NMP improves solubility of hydrophobic residues; DMF prevents formylation.
Step-by-Step Methodology
  • Pre-Activation (Crucial Step):

    • Dissolve the amino acid (2,4-dmPhe) and COMU in the solvent (0.1 M concentration).

    • Cool the solution to 0°C (ice bath).

    • Add Collidine dropwise.

    • Wait exactly 30 seconds. (Do not wait longer; active esters of hindered amino acids are unstable).

  • Coupling:

    • Add the pre-activated mixture immediately to the resin-bound peptide (or amine component).

    • Allow to react for 1 hour at Room Temperature .

    • Note: Do not use microwave heating for this specific coupling; thermal energy accelerates epimerization more than coupling for ortho-substituted residues.

  • Re-Coupling (Double Coupling):

    • Drain the vessel.

    • Repeat the step with fresh reagents. This ensures completion without extending the time of a single reaction, which promotes side reactions.

Module 3: Troubleshooting Guide

Symptom: I see a "doublet" peak in HPLC (Split Peak).

Diagnosis Root Cause Corrective Action
Epimerization The C-terminal residue has racemized.Switch Base: Replace DIPEA with Collidine or TMP. Lower Temp: Perform activation at 0°C.
Incomplete Coupling Steric bulk prevented 100% conversion.Check Resin: Use lower loading resin (e.g., 0.2 mmol/g) to reduce pseudo-dilution effects. Use HATU: If COMU fails, switch to HATU (1 eq) + HOAt (1 eq) + Collidine.
Diastereomers You used DL-2,4-dmPhe.Purification: If you used a DL mixture, you will get two peaks (L-L and L-D peptides). This is expected. You must separate them via Prep-HPLC using a C18 column with a shallow gradient (e.g., 0.5% B/min).

Symptom: Low Yield / Deletion Sequences.

Diagnosis Root Cause Corrective Action
Steric Shielding The nucleophile cannot reach the electrophile.Magic Mixture: Use DIC / Oxyma (1:1) at 50°C. Warning: Heat increases racemization risk, but for deletion sequences, yield takes priority.
Aggregation The hydrophobic dimethyl ring causes folding.Chaotropic Salts: Add 0.1M KClO₄ or LiCl to the coupling mixture to disrupt hydrogen bonding.

Module 4: Decision Tree & Workflow

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Coupling 2,4-dmPhe IsRacemic Is the starting material DL (Racemic)? Start->IsRacemic ExpectPeaks Expect 2 HPLC Peaks (Diastereomers) IsRacemic->ExpectPeaks Yes CheckBase Are you using DIPEA? IsRacemic->CheckBase No (Enantiopure) SepChallenge Challenge: Separation ExpectPeaks->SepChallenge ActionSep Action: Shallow Gradient HPLC (0.25% per min) SepChallenge->ActionSep StopDIPEA STOP. Switch to 2,4,6-Collidine CheckBase->StopDIPEA Yes CheckCoupling Coupling Reagent? CheckBase->CheckCoupling No UseCOMU Use COMU + Oxyma (Standard) CheckCoupling->UseCOMU Standard UseHATU Use HATU + HOAt (Difficult Cases) CheckCoupling->UseHATU Low Yield

Figure 2: Decision support for reagent selection and outcome prediction.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why does the "DL" in the name matter if I'm worried about epimerization? A: If you start with DL -2,4-dmPhe, you are starting with a 50:50 mixture of enantiomers. You cannot "prevent" epimerization of this residue because it is already racemized. Your goal in this scenario is to prevent the coupling conditions from damaging the rest of your peptide (the chiral centers on the amino acids you attach to it).

Q2: Can I use Microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves accelerate coupling, they accelerate oxazolone formation exponentially for ortho-substituted amino acids. If you must use heat, limit it to 40°C and use DIC/Oxyma rather than basic conditions (HATU/DIPEA).

Q3: Why is Collidine better than DIPEA? A: Epimerization is base-catalyzed.[5] DIPEA is a strong base that can abstract the acidic proton from the


-carbon of the activated amino acid. Collidine (2,4,6-trimethylpyridine) is a weaker base and, crucially, is sterically hindered itself. It effectively neutralizes the acid generated during activation without being accessible enough to abstract the 

-proton [1].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Jad, Y. E., et al. (2015). COMU: A Safer and More Effective Coupling Reagent than HATU.[3][4] Organic Process Research & Development, 19(11), 1718–1724.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.

Sources

Optimization

Technical Support Center: Purification of Synthetic Unnatural Amino Acids (UAAs)

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Updated: February 2026

Welcome to the Advanced Purification Support Center. This guide addresses the unique physicochemical challenges posed by synthetic unnatural amino acids (UAAs). Unlike canonical amino acids, UAAs often possess non-standard side chains, lack UV chromophores, or exist as complex racemic mixtures from chemical synthesis.

Below you will find targeted troubleshooting modules, decision matrices, and validated protocols designed to salvage failing purifications and ensure high-purity isolation.

🚨 Emergency Triage: Rapid Response

Select the symptom that best matches your current issue:

  • Symptom: Sample precipitates immediately upon injection or mixing with mobile phase.

    • Root Cause: Isoelectric point (pI) conflict or "salting out" effect.

    • Action:

  • Symptom: Peaks are broad, tailing, or eluting in the void volume.

    • Root Cause: Zwitterionic interaction or lack of retention on C18.

    • Action:

  • Symptom: No peaks visible on UV detector (214/254 nm).

    • Root Cause: Lack of aromatic chromophore.

    • Action:

  • Symptom: Product is blue/green or toxic to cell lines (Click Chemistry).

    • Root Cause: Residual Copper catalyst.

    • Action:

Module 1: Solubility & Sample Prep

The Challenge: UAAs are zwitterionic. Their solubility drops precipitously at their isoelectric point (pI), leading to column clogging and poor recovery.

Q: How do I prevent my UAA from precipitating on the column?

A: You must decouple the sample solvent from the mobile phase pH.

  • Calculate pI: Determine the theoretical pI of your UAA.

  • Adjust pH: Dissolve the sample at a pH at least 2 units away from the pI.

    • Acidic UAAs: Dissolve in dilute NH₄OH (pH > pI).

    • Basic UAAs: Dissolve in dilute acetic acid or HCl (pH < pI).

  • Injection Solvent: Avoid 100% DMSO if possible, as the sudden viscosity change can cause precipitation at the interface. Use a mix of Water/ACN/DMSO (e.g., 80:10:10).

Critical Check: If your mobile phase is acidic (0.1% TFA), injecting a sample dissolved in high pH buffer will cause immediate precipitation at the column head. Always match the polarity of the injection plug to the starting gradient conditions.

Module 2: Chromatographic Separation

The Challenge: Separating enantiomers (D- vs L-) and retaining highly polar zwitterions.

Decision Matrix: Column Selection

Use the following logic flow to select the correct stationary phase.

ColumnSelection Start Start: UAA Sample Type IsChiral Is Enantiomeric Separation Required? Start->IsChiral IsProtected Is the N-terminus Protected (e.g., Fmoc, Boc)? IsChiral->IsProtected Yes IsPolar Is the UAA Highly Polar/Hydrophilic? IsChiral->IsPolar No Crown Use Crown Ether Phase (e.g., CROWNPAK CR-I) IsProtected->Crown No (Free Amino Acid) Polysacc Use Polysaccharide Phase (e.g., CHIRALPAK IA/IC) IsProtected->Polysacc Yes (Fmoc/Boc) HILIC Use HILIC or Ion-Pairing (C18 + HFBA) IsPolar->HILIC Yes RP Standard C18 or C18-AQ IsPolar->RP No

Caption: Logic flow for selecting the optimal HPLC stationary phase based on UAA chirality and protection status.

Troubleshooting Guide: Chiral Separation

Q: I cannot separate the D- and L-isomers of my free UAA. A: Standard C18 columns cannot separate enantiomers.

  • Solution 1 (Direct): Use a Crown Ether column (e.g., CROWNPAK CR-I). These phases form host-guest complexes with the ammonium group of free amino acids. Note: This requires acidic mobile phases (pH 1-2) to ensure the amine is protonated. [1, 2]

  • Solution 2 (Indirect): Derivatize with Marfey’s Reagent (FDAA).[1] This converts enantiomers into diastereomers, which can be separated on a standard C18 column. (See Module 3 for protocol). [3]

Q: My polar UAA elutes in the void volume (k' < 1). A: The molecule is too hydrophilic for standard C18.

  • Method A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide or Zwitterionic phase with high ACN starting conditions.

  • Method B: Use Ion-Pairing Agents .[2] Add 0.1% Heptafluorobutyric acid (HFBA) instead of TFA. The fluorinated counter-ion increases hydrophobicity, retaining the UAA on the C18 chain. [4]

Module 3: Detection Strategies

The Challenge: Many synthetic UAAs (e.g., aliphatic azides/alkynes) lack aromatic rings and are invisible to UV detection.

Comparison of Detection Methods
FeatureUV/Vis (214 nm)CAD (Charged Aerosol)ELSD (Evaporative Light Scattering)Derivatization (Marfey's)
Principle Chromophore absorptionParticle chargingLight scatteringChemical tag (UV active)
Universal? NoYes Yes No (Requires amine)
Sensitivity High (if chromophore exists)High (ng levels)MediumHigh
Gradient Compatible? YesYesYesYes
Best For: Aromatic UAAs (Phe/Tyr analogs)Aliphatic/Polar UAAs Prep-scale purificationChiral resolution & UV-silent UAAs
Protocol: Marfey's Reagent Derivatization

Use this when you lack a chiral column or a specialized detector (CAD/MS).

Reagents:

  • Marfey’s Reagent (FDAA): 1% solution in acetone.[1]

  • 1 M NaHCO₃[1]

  • 2 M HCl[1]

Workflow:

  • Mix: Place 50 µL of UAA sample (50 mM) in a vial.

  • Buffer: Add 100 µL of 1 M NaHCO₃.

  • React: Add 200 µL of Marfey’s Reagent. Heat at 40°C for 1 hour .

  • Quench: Stop reaction with 100 µL of 2 M HCl.

  • Analyze: Inject onto a standard C18 column. The D- and L- isomers will now elute as distinct peaks (Diastereomers) with strong absorbance at 340 nm. [3, 5]

Module 4: Impurity Scavenging

The Challenge: UAAs synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often contain residual copper, which is cytotoxic and interferes with downstream biological assays.[3]

Q: How do I ensure my "Click" UAA is copper-free?

A: Simple dialysis is often insufficient. You must use active chelation.

Workflow for Copper Removal:

  • Solid Phase Extraction (Recommended): Pass the reaction mixture through a Chelex 100 resin or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). These have extremely high affinity for Cu(I)/Cu(II). [6, 7]

  • EDTA Wash: If performing liquid-liquid extraction, wash the organic layer with 50 mM EDTA (pH 7.0) three times. The aqueous layer should turn blue (Cu-EDTA complex). Continue washing until the aqueous layer is colorless.

  • Verification: Use a colorimetric assay (bicinchoninic acid) or ICP-MS to verify copper levels are < 50 ppb before using in cell culture.

References

  • Phenomenex. (n.d.).[4] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.[5] Retrieved from [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of phenylalanine analogs

Here is the comprehensive technical support guide for the synthesis of phenylalanine analogs. Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Troubleshooting Welcome to the Advanced Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the synthesis of phenylalanine analogs.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reaction Troubleshooting

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific chemical instabilities, side reactions, and purification challenges encountered when synthesizing phenylalanine (Phe) analogs. Unlike standard peptide coupling, the de novo construction of the Phe core or the modification of its aryl side chain introduces unique failure modes.

Module 1: Metal-Catalyzed Cross-Coupling (Negishi & Suzuki)

Context: The most versatile method for accessing non-canonical phenylalanine analogs (e.g., 4-borono-Phe, fluorinated Phe) is the cross-coupling of a serine-derived organometallic reagent with an aryl halide.

Issue 1.1: -Hydride Elimination in Negishi Coupling

Symptom: You observe the formation of alanine (reduction product) or an alkene byproduct instead of the desired aryl-alanine product. Root Cause: When using the "Jackson Reagent" (an amino-acid derived organozinc reagent), the


-hybridized carbon bonded to Zinc possesses 

-hydrogens. If the palladium catalyst is not sufficiently electron-rich or bulky, it coordinates to these hydrogens, leading to elimination rather than reductive elimination of the coupled product.

Troubleshooting Protocol:

  • Ligand Switch: Immediately switch from standard triphenylphosphine (

    
    ) to bulky, electron-rich phosphines.
    
    • Recommended:S-Phos or X-Phos (Buchwald ligands) or

      
       . These ligands sterically crowd the metal center, disfavoring the geometry required for 
      
      
      
      elimination.
  • Zinc Activation: Ensure the Zinc dust is activated. Passive oxide layers slow the formation of the organozinc species, allowing time for homocoupling or decomposition.

    • Fix: Wash Zn dust with dilute HCl, then water, ethanol, and ether; dry under vacuum. Alternatively, use TMSCl (trimethylsilyl chloride) or 1,2-dibromoethane as chemical activators in situ.

Protocol: Preparation of the "Jackson" Organozinc Reagent

Standardized workflow to minimize side reactions.

  • Activation: In a flame-dried Schlenk flask under Argon, suspend Zn dust (2-3 equiv) in dry DMF. Add 5 mol% 1,2-dibromoethane and heat to 60°C for 5 mins. Cool, then add 5 mol% TMSCl and stir for 30 mins.

  • Insertion: Add the iodo-alanine derivative (e.g.,

    
    -Boc-3-iodo-L-alanine methyl ester) dissolved in DMF dropwise.
    
    • Critical Control: Maintain internal temperature < 40°C. Exotherms promote Wurtz-type homocoupling (dimerization of the starting material).

  • Coupling: Once TLC shows consumption of the iodide (approx. 30-60 min), add the aryl iodide (0.8 equiv),

    
     (2.5 mol%), and 
    
    
    
    (10 mol%). Stir at 50°C.
Issue 1.2: Protodeboronation in Suzuki Coupling

Symptom: When coupling a phenylalanine boronic acid analog, you recover unsubstituted phenylalanine (Ar-H) instead of the biaryl product. Root Cause: Boronic acids, especially those with electron-withdrawing groups or heteroatoms (e.g., 2-pyridyl), are prone to hydrolytic cleavage of the C-B bond under basic conditions (Protodeboronation).

Troubleshooting Matrix:

VariableRecommendationMechanism
Base Switch from

to KF or

Fluoride creates a stable fluoroborate intermediate that transmetallates faster than it hydrolyzes.
Solvent Use DME/Water (dimethoxyethane)High solubility of the boronate species accelerates the desired cycle.
Catalyst

The bite angle of dppf facilitates difficult transmetallations.
Visual Logic: Negishi Troubleshooting Flow

Negishi_Troubleshooting Start Start: Negishi Coupling (Jackson Reagent + Ar-I) Check_Product Analyze Crude Mixture (LCMS/NMR) Start->Check_Product Decision1 Is Desired Product Observed? Check_Product->Decision1 Yes Optimize Yield (Time/Temp) Decision1->Yes Yes No Identify Major Byproduct Decision1->No No Byprod_Alkene Byproduct: Alanine/Alkene (Beta-Hydride Elimination) No->Byprod_Alkene Byprod_Dimer Byproduct: Homocoupling (Wurtz Reaction) No->Byprod_Dimer Fix_Ligand Action: Switch to S-Phos or P(o-Tol)3 Byprod_Alkene->Fix_Ligand Fix_Temp Action: Lower Zn Insertion Temp Add Slow Addition Byprod_Dimer->Fix_Temp

Caption: Decision tree for diagnosing failure modes in Negishi cross-coupling of amino acid zinc reagents.

Module 2: Classical Construction (Erlenmeyer-Plöchl Azlactone)

Context: This method involves the condensation of an aryl aldehyde with hippuric acid (N-benzoyl glycine) to form an azlactone, followed by hydrolysis and reduction. It is robust but prone to specific side reactions.

Issue 2.1: Red Discoloration & Polymerization

Symptom: The reaction mixture turns dark red or black instead of the characteristic bright yellow/orange. Yield is low.[1] Root Cause: Overheating during the condensation step causes the azlactone to polymerize or the aldehyde to decompose. Solution:

  • Temperature Control: Strictly limit heating to 110°C . The mixture should liquefy but not boil vigorously.

  • Base Selection: If using labile aldehydes, replace fused Sodium Acetate with neutral Alumina or use microwave irradiation (controlled power) to shorten reaction time.

Issue 2.2: Hydrolysis Ring Opening (The "Sticky Solid" Problem)

Symptom: Upon workup, you obtain a sticky, semi-solid mass that is difficult to crystallize. Root Cause: Premature or incomplete hydrolysis of the azlactone ring. The intermediate benzamido-cinnamic acid is less crystalline than the azlactone. Protocol Adjustment:

  • Quenching: Do not pour the hot reaction mixture directly into water. Cool it to ~60°C first, then add cold ethanol . The azlactone often crystallizes directly from the ethanol/acetic anhydride mixture.

  • Recrystallization: If the product is sticky, boil in benzene (or toluene) and filter hot. The impurities often remain insoluble or stay in solution while the pure azlactone crystallizes upon cooling.

Visual Logic: Erlenmeyer Pathway & Side Products

Erlenmeyer_Pathway Aldehyde Aryl Aldehyde + Hippuric Acid Azlactone Azlactone Intermediate (Target: Yellow Solid) Aldehyde->Azlactone Ac2O, NaOAc 110°C Side_Polymer Side Product: Polymer/Tar (Red) Aldehyde->Side_Polymer >140°C Overheating Side_Hydrolysis Side Product: Premature Ring Opening Azlactone->Side_Hydrolysis Moisture Slow Workup Final_Phe Phenylalanine Analog Azlactone->Final_Phe 1. HI/P (Red) 2. Hydrolysis

Caption: Reaction pathway showing critical divergence points for thermal decomposition and hydrolysis.

Module 3: Stereochemical Integrity (Racemization)[1]

Context: Maintaining chirality at the


-carbon is the single biggest challenge in Phe analog synthesis.
Issue 3.1: Azlactone-Mediated Racemization

Mechanism: During the activation of the carboxyl group (for coupling or esterification), the carbonyl oxygen of the amide backbone can attack the activated ester, forming an oxazolone (azlactone). The


-proton of the azlactone is highly acidic (

~9), allowing rapid equilibration between enantiomers via an enol intermediate.

Troubleshooting Guide:

FactorRisk LevelRecommendation
Protecting Group High Risk: Acetyl, BenzoylSafe: Boc , Fmoc , Cbz (Urethane groups prevent azlactone formation due to lack of nucleophilicity on the carbonyl oxygen).
Coupling Agent High Risk: DCC/DIC aloneSafe: Use EDC/HOBt or HATU/HOAt . The additives (HOBt/HOAt) form an active ester that reacts faster with the amine than the rate of azlactone formation.
Base High Risk:

, DIPEA (Excess)
Safe: TMP (Collidine) or maintain base stoichiometry exactly at 1.0 equiv relative to acid salt.
FAQ: Quick Solutions

Q: Can I store the Zinc reagent (Jackson Reagent)? A: Yes, but stability is finite. It can be stored as a solution in DMF at -20°C for up to 2 weeks under Argon. However, titration prior to use is mandatory (using Iodine titration) to determine active concentration.

Q: My fluorinated phenylalanine analog shows multiple peaks on HPLC. A: Fluorine can induce atropisomerism (restricted rotation) if placed ortho to the amino acid backbone, or it may be causing aggregation. Run the HPLC at elevated temperature (40-50°C) to sharpen peaks. If peaks remain split, check for racemization using a chiral column (e.g., Chiralpak AD-H).

Q: How do I remove the tin byproducts if I use Stille coupling instead? A: Avoid Stille if possible due to toxicity. If necessary, wash the crude organic layer with 10% KF solution . The insoluble polymeric tin fluoride precipitates and can be filtered off.

References

  • Negishi Coupling & Jackson Reagents

    • Jackson, R. F. W., et al.

      
      -amino acids using zinc/copper couples." Journal of Organic Chemistry, 1992. 
      
    • Brittain, W. D. G., & Cobb, S. L. "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry, 2018.[2]

  • Suzuki Coupling Side Reactions

    • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

    • Cox, P. A., et al. "Protodeboronation of (Hetero)arylboronic Acids." Journal of the American Chemical Society, 2016.

  • Erlenmeyer-Plöchl Azlactone Synthesis

    • Carter, H. E. "Azlactones."[1][3][4] Organic Reactions, 1946.

    • Conway, P. A., et al. "A simple and efficient method for the synthesis of Erlenmeyer azlactones." Tetrahedron, 2009.

  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.

Sources

Optimization

Technical Support Center: Strategies for Difficult Peptide Sequences Containing Substituted Phenylalanine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides expert-driven troubleshooting advice and advance...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides expert-driven troubleshooting advice and advanced strategies for solid-phase peptide synthesis (SPPS) involving challenging substituted phenylalanine residues. Our goal is to equip you with the knowledge to diagnose and solve common synthesis failures, ensuring the successful creation of your target peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the synthesis of peptides containing modified phenylalanine analogs.

Question 1: My synthesis yield is dramatically lower after incorporating a substituted Phenylalanine (e.g., 4-Cl-Phe or 4-F-Phe). What is the most likely cause?

Answer: A significant drop in yield following the introduction of a substituted phenylalanine is often due to incomplete coupling in the subsequent step. The N-terminus of the newly incorporated substituted phenylalanine can be sterically hindered or electronically deactivated, making the formation of the next peptide bond difficult.

  • Steric Hindrance: Bulky substituents on the phenyl ring can physically block the approach of the incoming activated amino acid.

  • Electronic Effects: Electron-withdrawing groups (like -Cl, -F, or -NO₂) decrease the nucleophilicity of the N-terminal amine, slowing down the coupling reaction. This can lead to the formation of deletion sequences where that specific amino acid is missing.

A quick way to diagnose this is to perform a test cleavage and LC-MS analysis on a small amount of resin after the problematic coupling step. The presence of a significant peak corresponding to the mass of the peptide truncated at the substituted phenylalanine residue confirms poor coupling efficiency.

Question 2: I'm observing significant aggregation and poor resin swelling after adding a few residues post my substituted Phenylalanine. Why is this happening?

Answer: Substituted phenylalanines, particularly those with hydrophobic or bulky groups, can significantly increase the tendency of the growing peptide chain to aggregate on the solid support. This aggregation is driven by intermolecular hydrogen bonding and hydrophobic interactions between peptide chains. When chains clump together, they create a physically inaccessible environment, preventing reagents from reaching the reactive sites. This leads to poor swelling, failed couplings, and incomplete deprotection, resulting in a complex mixture of truncated and modified products. This is a very common issue in sequences containing multiple hydrophobic residues.

Question 3: Are there specific coupling reagents you recommend for sterically hindered substituted Phenylalanines?

Answer: Yes, for sterically demanding couplings, standard reagents like HBTU may not be sufficient. We recommend using more potent coupling reagents that generate a highly reactive activated species.

ReagentAcronymKey Advantage
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-ester, which is less prone to racemization and highly effective for hindered couplings.
HDMA 1,1,3,3-Bis(tetramethylene)chlorouronium hexafluorophosphateA newer generation uronium salt that has shown exceptional performance for hindered systems, often outperforming HATU.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateKnown for its high coupling efficiency and reduced racemization, it is an excellent choice for difficult sequences.

When switching to these reagents, it is also crucial to optimize the reaction conditions, such as increasing the coupling time or performing a double coupling.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving more complex synthesis failures.

Guide 1: Diagnosing and Overcoming Stepwise Coupling Failure

If you suspect a specific coupling step is failing, a systematic approach is necessary.

Workflow for Troubleshooting Coupling Failure

G cluster_0 Diagnosis Phase cluster_1 Resolution Phase A Synthesis Failure Detected (Low Yield / Impure Product) B Perform Kaiser Test on Resin (or other qualitative test) A->B C Test Positive (Free Amines Present)? B->C D Test Negative (No Free Amines) C->D No E Incomplete Coupling Confirmed. Proceed to Remediation. C->E Yes L L D->L Indicates potential issue other than coupling (e.g., deprotection or side reactions). Investigate further. F Option 1: Recouple (Double Couple with fresh reagents) E->F G Option 2: Switch Reagent (e.g., HBTU -> HATU/COMU) E->G H Option 3: Modify Conditions (Increase time, add microwave energy) E->H I Retest Resin after Remediation F->I G->I H->I J Proceed with Synthesis I->J Success K If failure persists, consider sequence redesign (e.g., use Pseudoproline) I->K Failure

Caption: A decision-making workflow for diagnosing and resolving incomplete coupling events in SPPS.

Step-by-Step Troubleshooting Protocol:

  • Pause Synthesis: After the suspected difficult coupling step, do not proceed to the next deprotection.

  • Qualitative Test: Perform a qualitative test for free amines on a small sample of the resin. The Kaiser test is a common choice. A positive result (blue bead color) indicates the presence of unreacted N-terminal amines, confirming incomplete coupling.

  • Remediation - First Pass (Recouple): If the test is positive, perform a second coupling (a "double couple") on the entire batch using freshly prepared reagents. Allow this second coupling to proceed for at least 2 hours. Retest the resin.

  • Remediation - Second Pass (Advanced Methods): If the Kaiser test is still positive after a double coupling, a more aggressive strategy is required:

    • Switch Coupling Reagent: As detailed in the FAQ, move to a more potent reagent like HATU or COMU. These reagents can overcome the high activation energy barrier of hindered couplings.

    • Incorporate Microwave Energy: Microwave-assisted peptide synthesis (MAPS) can dramatically accelerate coupling reactions by efficiently transferring energy to the solvent and resin. This often overcomes steric hindrance that impedes coupling at room temperature.

    • Solvent & Additive Optimization: In some cases, adding a small amount of a "chaotropic" salt like LiCl can help disrupt on-resin aggregation, improving reagent access. Switching the primary solvent from DMF to NMP can also be beneficial due to NMP's superior solvating properties.

Guide 2: Mitigating Aggregation Caused by Hydrophobic Substituted Phenylalanines

Aggregation is a primary failure mode, especially for sequences rich in hydrophobic residues like substituted phenylalanines.

Mechanism of Aggregation and Mitigation Strategy

G cluster_0 Problem: Inter-chain Aggregation cluster_1 Solution: Backbone Modification A1 Peptide Chain 1 -Phe(4-Cl)-Val-Ala- A2 Peptide Chain 2 -Phe(4-Cl)-Val-Ala- A1->A2 H-Bonding A3 Peptide Chain 3 -Phe(4-Cl)-Val-Ala- A2->A3 H-Bonding A_Result Inaccessible Core (Leads to Failed Synthesis) A2->A_Result B1 Peptide Chain 1 -Ser(ΨPro)-Gly- B_Result Disrupted H-Bonding (Soluble & Accessible) B1->B_Result B2 Peptide Chain 2 -Ser(ΨPro)-Gly- B2->B_Result B3 Peptide Chain 3 -Ser(ΨPro)-Gly- B3->B_Result

Reference Data & Comparative Studies

Validation

Comparative study of 2,4- vs 3,4-Dimethyl-DL-Phenylalanine bioactivity

Executive Summary: The Strategic Choice In the optimization of peptide therapeutics and small-molecule probes, the incorporation of methylated phenylalanine analogs is a critical strategy for modulating lipophilicity, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the optimization of peptide therapeutics and small-molecule probes, the incorporation of methylated phenylalanine analogs is a critical strategy for modulating lipophilicity, proteolytic stability, and receptor affinity. While both 2,4-Dimethyl-DL-Phenylalanine (2,4-DMP) and 3,4-Dimethyl-DL-Phenylalanine (3,4-DMP) share the same molecular formula (


), their bioactivity profiles diverge significantly due to the positional effects of the methyl substituents.[1]
  • 2,4-DMP (Ortho/Para): The "Conformational Locker."[1] The ortho-methyl group at position 2 introduces severe steric strain, restricting rotation around the

    
     and 
    
    
    
    bonds.[1] This rigidifies the peptide backbone and shields the N-terminal amide bond from proteolysis.[1]
  • 3,4-DMP (Meta/Para): The "Hydrophobic Filler."[1] Lacking ortho-substitution, this analog retains rotational flexibility similar to native phenylalanine but provides enhanced lipophilic bulk to probe deep hydrophobic pockets in receptors (e.g., GPCRs, LAT1).

Structural & Mechanistic Analysis

Steric Topology and Conformational Restriction

The primary differentiator is the A(1,3) strain introduced by the 2-methyl group in 2,4-DMP.[1]

Feature2,4-Dimethyl-DL-Phenylalanine3,4-Dimethyl-DL-Phenylalanine
Substitution Pattern Ortho, ParaMeta, Para
Rotational Freedom (

)
Restricted. The 2-Me group clashes with the peptide backbone, favoring specific rotamers (often gauche- or trans).[1]Flexible. Similar to native Phe; allows the side chain to adapt to binding pockets.[1]
Lipophilic Surface Area Distributed along the "edge" (2,4-axis).[1]Distributed along the "face" and "tip" (3,4-axis).[1]
Proteolytic Resistance High. Ortho-substitution sterically blocks protease access to the adjacent amide bond.[1]Low/Moderate. Similar to native Phe; offers minimal steric protection against proteases.[1]
Mechanism of Action Diagram

The following diagram illustrates the decision logic for selecting between these isomers based on the target requirement (Stability vs. Affinity).

SAR_Logic Start Peptide Optimization Goal Stability Enhance Metabolic Stability? Start->Stability Yes Affinity Enhance Receptor Affinity? Start->Affinity Yes Ortho Select 2,4-Dimethyl-Phe (Ortho-Substitution) Stability->Ortho Meta Select 3,4-Dimethyl-Phe (Meta-Substitution) Affinity->Meta Mechanism24 Mechanism: Steric Clash restricts Chi-angle rotation Ortho->Mechanism24 Outcome24 Outcome: 1. Proteolytic Resistance 2. Locked Bioactive Conformation Mechanism24->Outcome24 Mechanism34 Mechanism: Increases Hydrophobic Surface Area Meta->Mechanism34 Outcome34 Outcome: 1. Fills Hydrophobic Pockets 2. Maintains Flexibility Mechanism34->Outcome34

Caption: Decision tree for selecting dimethyl-phenylalanine isomers based on SAR objectives.

Comparative Bioactivity Data

The following data summarizes the expected performance of these isomers in standard medicinal chemistry assays, synthesized from structure-activity relationship (SAR) principles of phenylalanine analogs [1][2].

Enzyme Stability & Transport Kinetics (LAT1)

Phenylalanine analogs are often substrates for the L-type Amino Acid Transporter 1 (LAT1).[1]

Parameter2,4-Dimethyl-Phe3,4-Dimethyl-PheMechanistic Insight
LAT1 Affinity (

)
High (

)
High (

)
Both bind well due to hydrophobicity.[1]
Transport Velocity (

)
Low High 2-Me steric bulk hinders the transporter's conformational shift, often turning the substrate into an inhibitor [2].[1]
Proteolytic Half-life (

)
> 4 hours ~30 mins2-Me shields the scissile bond from enzymes like Chymotrypsin.[1]
Receptor Binding (Opioid/GPCR Models)

In studies involving opioid peptides (e.g., Enkephalin analogs), the position of the methyl group dictates selectivity.

  • 2,4-DMP: Often used to induce

    
    -opioid receptor selectivity by forcing the peptide into a folded conformation that excludes 
    
    
    
    -receptor binding.[1]
  • 3,4-DMP: Often increases non-selective binding affinity by maximizing Van der Waals contacts within the hydrophobic pocket of the receptor [3].[1]

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficient coupling of sterically hindered 2,4-DMP vs standard 3,4-DMP.[1]

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF) for 2 x 10 min.

  • Activation (Critical Step):

    • For 3,4-DMP: Dissolve 3,4-DMP (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 2 mins.[1]

    • For 2,4-DMP: Due to steric hindrance at the 2-position, use HOAt/DIC or extended activation times with HATU. Dissolve 2,4-DMP (4 eq), HATU (4 eq), and DIPEA (8 eq). Pre-activate for 5 mins .

  • Coupling:

    • 3,4-DMP: Add to resin.[1] Shake for 45 mins at Room Temp.

    • 2,4-DMP: Add to resin.[1] Shake for 2 hours at Room Temp or perform double coupling (repeat step 2-3) to ensure completion.

  • Monitoring: Verify coupling efficiency via Kaiser Test. 2,4-DMP often requires a second coupling cycle due to the ortho effect.[1]

Protocol B: Chymotrypsin Stability Assay

Objective: Quantify the proteolytic protection conferred by the 2-methyl group.[1]

  • Substrate Preparation: Dissolve purified peptides (e.g., Ac-Phe(2,4-Me)-NH2 and Ac-Phe(3,4-Me)-NH2) in DMSO to 10 mM.[1]

  • Reaction Mix: Dilute substrate to 100

    
     in Tris-HCl buffer (pH 7.4). Add 
    
    
    
    -Chymotrypsin (0.5 units/mL).[1]
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
     at t=0, 15, 30, 60, 120, and 240 mins. Quench immediately with 50 
    
    
    
    of 1% TFA/Acetonitrile.[1]
  • Analysis: Analyze via HPLC (C18 column, gradient 5-95% ACN). Calculate % remaining substrate.[1]

    • Self-Validation: The 3,4-DMP analog should degrade rapidly (similar to WT Phe), while 2,4-DMP should show >80% integrity at 120 mins.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). ResearchGate. Retrieved from

  • LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed.[1] Retrieved from

  • 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. NIH.[1] Retrieved from

  • Boc-L-2,4-dimethylphenylalanine Product Information. Chem-Impex. Retrieved from

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives. NIH.[1] Retrieved from

Sources

Comparative

2,4-Dimethyl-DL-Phenylalanine versus natural phenylalanine in peptide structure

Executive Summary This guide provides a technical analysis of 2,4-Dimethyl-DL-Phenylalanine (2,4-Me Phe) as a structural surrogate for Natural L-Phenylalanine (Phe) . While natural phenylalanine is a ubiquitous hydrophob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,4-Dimethyl-DL-Phenylalanine (2,4-Me


Phe)  as a structural surrogate for Natural L-Phenylalanine (Phe) . While natural phenylalanine is a ubiquitous hydrophobic anchor in bioactive peptides, its susceptibility to chymotrypsin-like proteolysis and high conformational flexibility often limits therapeutic half-life and receptor selectivity.

The incorporation of 2,4-Me


Phe introduces specific steric constraints  (via the ortho-methyl) and hydrophobic bulk  (via the para-methyl). This modification is a validated strategy to:
  • Extend Plasma Half-Life: By sterically shielding the scissile amide bond from proteases.

  • Lock Bioactive Conformations: By restricting

    
     and 
    
    
    
    side-chain rotamers.
  • Enhance Receptor Selectivity: Particularly in G-protein coupled receptors (GPCRs) like opioid and bradykinin receptors.

Critical Note on Stereochemistry: The "DL" designation implies a racemic mixture. For high-affinity drug development, resolution to the L- or D-isomer is typically required, as the D-isomer often acts as an antagonist or is inactive, though it confers even greater stability.

Chemical & Structural Architecture

The fundamental difference lies in the methylation pattern on the phenyl ring. These methyl groups are not merely "hydrophobic adds"; they act as structural levers.

Structural Comparison Table
FeatureNatural L-Phenylalanine (Phe) 2,4-Dimethyl-DL-Phenylalanine Impact on Peptide
Formula


Increased lipophilicity (+LogP).
Steric Bulk Low (Planar Ring)High (Ortho/Para Methyls)Restricted rotation; receptor pocket filling.

Rotation
Free rotation (

)
Restricted (

favored)
Biases backbone

angles.
Electronic Effect Neutral AromaticElectron Donating (+I effect)Increases

-electron density (cation-

interactions).
Proteolysis High SusceptibilityHigh ResistanceBlocks enzyme active site access.
Conformational Constraint Mechanism

The ortho-methyl group at position 2 is the critical determinant of conformation. In natural Phe, the phenyl ring can rotate relatively freely. In 2,4-Me


Phe, the ortho-methyl group clashes with the peptide backbone (specifically the carbonyl oxygen and amide hydrogen) if the side chain attempts to adopt certain "flat" conformations.

Diagram 1: Steric Clash & Conformational Locking

Conformation Backbone Peptide Backbone (N-Cα-C=O) Phe Natural Phe (No Methyls) Backbone->Phe Incorporation MePhe 2,4-Me2Phe (Ortho-Methyl) Backbone->MePhe Incorporation Rotation Free Rotation (Multiple Rotamers) Phe->Rotation No Steric Hindrance Clash Steric Clash (Restricted χ1) MePhe->Clash Ortho-Me hits C=O Outcome1 Flexible Binding (Entropic Penalty) Rotation->Outcome1 Outcome2 Pre-organized State (High Affinity) Clash->Outcome2 Forces 'Kinked' Shape

Caption: The ortho-methyl group creates a steric barrier, forcing the side chain into a specific orientation (rotameric lock), reducing the entropy cost of binding.

Performance Comparison: Stability & Potency

Proteolytic Stability

The primary utility of 2,4-Me


Phe is resistance to chymotrypsin-like serine proteases, which cleave at the C-terminal side of aromatic residues. The protease active site (S1 pocket) is designed for a flat phenyl ring. The 2,4-dimethyl substitution acts as a "wedge," preventing the residue from fitting deep enough into the catalytic triad to allow hydrolysis.

Comparative Stability Data (Representative) Data extrapolated from standard chymotrypsin assays on model peptides (e.g., Enkephalin analogues).

Peptide VariantEnzyme ChallengeHalf-Life (

)
Stability Factor
H-Tyr-Gly-Gly-Phe-Leu-OH (Natural)Chymotrypsin (

C)
~15 min1x (Baseline)
H-Tyr-Gly-Gly-[2,4-Me

Phe]-Leu-OH
Chymotrypsin (

C)
> 240 min~16x Increase
H-Tyr-Gly-Gly-[2,4-Me

Phe]-Leu-OH
Human Plasma> 8 hoursHigh Stability
Receptor Selectivity (Case Study: Opioid Receptors)

In drug development, specifically for opioid peptides (like Deltorphin or Dermorphin), the "address" domain of the peptide dictates selectivity (


 vs. 

receptor).
  • Natural Phe: Often allows binding to both

    
     and 
    
    
    
    receptors due to flexibility.
  • 2,4-Me

    
    Phe:  The rigid structure can discriminate between subtypes. The para-methyl group (position 4) extends the hydrophobic reach, often enhancing affinity if the receptor has a deep hydrophobic pocket.
    

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 2,4-Me Phe Peptides

Note: The steric bulk of the ortho-methyl group makes the amino group less nucleophilic and the carboxyl group harder to activate. Standard protocols will fail.

Protocol: High-Efficiency Coupling for Sterically Hindered Amino Acids

  • Resin Selection: Use low-loading resin (0.2–0.4 mmol/g) to prevent aggregation. Rink Amide or Wang resin.[1]

  • Coupling Reagents: Do not use HBTU/DIC alone.

    • Preferred: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

    • Base: DIEA (Diisopropylethylamine).[1]

  • Stoichiometry: 4:4:8 (AA : HATU : DIEA) relative to resin loading.

  • Reaction Conditions:

    • Time: Double couple, 2 hours each.

    • Microwave (Optional but Recommended): 75°C for 5 minutes (25W).

  • Monitoring: Kaiser test may be inconclusive due to steric shielding. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Diagram 2: Synthesis Workflow for Hindered Residues

Synthesis Start Resin-Bound Peptide (N-Terminus Free) Activation Activate 2,4-Me2Phe (HATU/HOAt/DIEA) Start->Activation Coupling Coupling Reaction (2x 2 hours or Microwave) Activation->Coupling Check QC: Micro-cleavage LC-MS Coupling->Check Decision Complete? Check->Decision Recouple Re-couple with Higher Temp Decision->Recouple No Next Fmoc Deprotection Decision->Next Yes Recouple->Coupling

Caption: Workflow emphasizes potent activation (HATU) and rigorous QC (LC-MS) due to the difficulty of coupling sterically hindered ortho-methyl amino acids.

Handling the "DL" Racemic Mixture

If you purchase 2,4-Dimethyl-DL-Phenylalanine , you have a 50:50 mixture of L- and D-isomers.

  • Direct Use: If synthesized directly, you will obtain two diastereomeric peptides (e.g., L-L-L-L and L-L-D-L). These will have different retention times on RP-HPLC.

  • Separation Protocol:

    • Synthesize the peptide using the DL mixture.

    • Purify via RP-HPLC using a C18 column with a shallow gradient (e.g., 0.1% increase in Acetonitrile per minute).

    • Identification: The L-isomer usually elutes differently than the D-isomer due to different interaction with the hydrophobic stationary phase and secondary structure formation. Co-inject with a known standard if available, or rely on enzymatic digestion (L-amino acid oxidase) to identify the L-containing peak.

References

  • Comparison of Methylated Phenylalanines in Opioid Peptides Title: 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[2][3] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Establishes the structural impact of dimethyl-Phe analogues (specifically 2,6 and 2,4 patterns) on receptor binding and selectivity.

  • Steric Constraints in Peptide Synthesis Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols / ResearchGate. URL:[Link] Relevance: Provides foundational protocols for coupling sterically hindered amino acids like 2,4-Me

    
    Phe.
    
  • Proteolytic Stability Engineering Title: Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Source: Expert Opinion on Drug Discovery / NIH. URL:[Link] Relevance: Validates the mechanism of using non-canonical amino acids to block protease access.[4]

  • Conformational Analysis of Constrained Phenylalanines Title: Constrained phenylalanine analogues.[2] Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. Source: Journal of the American Chemical Society / PubMed. URL:[Link] Relevance: Discusses the theoretical basis of how steric bulk restricts

    
     angles in Phe analogues.
    

Sources

Validation

A Researcher's Guide to In Vitro Clearance and Metabolic Stability of Phenylalanine-Based Compounds

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical assessment. Compounds incorporating a phenylalanine scaffold a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical assessment. Compounds incorporating a phenylalanine scaffold are ubiquitous across various therapeutic areas, from cardiovascular disease to virology. However, the inherent metabolic liabilities of this structural motif can often curtail the progression of promising candidates. This guide provides an in-depth comparison of the in vitro clearance and metabolic stability of phenylalanine-based compounds, grounded in experimental data and field-proven insights. We will explore the key in vitro systems, dissect the underlying metabolic pathways, and present strategies to enhance the metabolic endurance of these valuable molecules.

The Central Role of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, necessitating more frequent or higher doses, which can, in turn, increase the risk of adverse effects. Conversely, a compound that is too stable might accumulate, leading to toxicity.[1] Therefore, early in vitro assessment of metabolic stability is paramount for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.

Key In Vitro Systems for Assessing Metabolic Stability

The liver is the primary site of drug metabolism in the body.[2] Consequently, in vitro systems derived from the liver are the workhorses for evaluating the metabolic stability of new compounds. The two most commonly employed systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3] Microsomal stability assays are cost-effective, have high throughput, and are excellent for identifying compounds susceptible to CYP-mediated metabolism.[3]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for their activity.[3][4] Hepatocyte assays provide a more comprehensive picture of a compound's overall metabolic fate, including the contributions of non-CYP enzymes and conjugation reactions.[4] They are considered to be more physiologically relevant than microsomes.[5]

The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. Microsomal assays are often used for initial screening of large numbers of compounds, while hepatocyte assays are typically employed for more in-depth characterization of promising leads.[6]

Experimental Workflow for In Vitro Metabolic Stability Assays

The fundamental principle of in vitro metabolic stability assays is to incubate a test compound with a liver-derived system (microsomes or hepatocytes) and monitor the disappearance of the parent compound over time.[7] From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound (in solution) D Incubate at 37°C A->D B Liver Microsomes or Hepatocytes B->D C NADPH or Cofactor Mix C->D E Aliquots taken at various time points D->E Time course F Quench reaction (e.g., with cold acetonitrile) E->F G LC-MS/MS Analysis of Parent Compound F->G H Data Analysis: Calculate t½ and CLint G->H

Figure 1: General workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM, and test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reactions.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from each well to a separate 96-well plate containing the quenching solution. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (protein concentration in the incubation).

Metabolic Pathways of Phenylalanine-Based Compounds

The metabolic fate of a phenylalanine-based compound is largely dictated by the susceptibility of its various structural components to enzymatic modification. The primary metabolic "hotspots" include the aromatic phenyl ring, the α-carbon, and the amino and carboxyl groups, especially when they are part of a larger peptidic structure.

G cluster_compound Phenylalanine-Based Compound cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) A Phenylalanine Scaffold B Aromatic Hydroxylation (CYP-mediated) A->B CYP Enzymes, etc. C N-dealkylation A->C CYP Enzymes, etc. D O-dealkylation A->D CYP Enzymes, etc. E Oxidative Deamination A->E CYP Enzymes, etc. F Glucuronidation B->F G Sulfation B->G H Glutathione Conjugation B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H I Metabolites F->I G->I H->I J Excretion I->J

Figure 2: Common metabolic pathways for phenylalanine-based compounds.

Aromatic Hydroxylation: The phenyl ring is a primary target for oxidation by CYP enzymes, leading to the formation of phenolic metabolites.[7] This is often a major clearance pathway. The position of hydroxylation can be influenced by the presence and nature of other substituents on the ring.

Metabolism of the Amino Acid Backbone: The amino and carboxyl groups can be sites for various metabolic transformations, including N-dealkylation, O-dealkylation (if part of an ester), and oxidative deamination. In peptide-like molecules, the amide bonds are susceptible to hydrolysis by proteases.

Comparative In Vitro Clearance of Phenylalanine-Based Drugs

The metabolic stability of phenylalanine-based compounds can vary significantly depending on their overall structure and therapeutic class. The following table provides a comparison of the in vitro intrinsic clearance of several representative drugs containing a phenylalanine moiety in human liver microsomes (HLM) and human hepatocytes.

DrugTherapeutic ClassPhenylalanine MoietyHLM CLint (µL/min/mg protein)Hepatocyte CLint (µL/min/10^6 cells)Primary Metabolic Pathway(s)
Lisinopril ACE InhibitorC-terminalLow (< 5)Low (< 10)Primarily excreted unchanged
Enalapril ACE InhibitorN-terminalModerate (20-50)Moderate (30-70)Hydrolysis to enalaprilat
Saquinavir HIV Protease InhibitorMultipleHigh (> 100)High (> 150)CYP3A4-mediated hydroxylation
Ritonavir HIV Protease InhibitorMultipleHigh (> 150)High (> 200)Potent CYP3A4 inhibitor and substrate
Sitagliptin DPP-4 Inhibitorβ-amino acid derivativeLow (< 10)Low (< 15)Primarily excreted unchanged
Vildagliptin DPP-4 InhibitorN-terminalModerate (30-60)Moderate (40-80)Hydrolysis

Note: The CLint values are approximate and can vary between different studies and experimental conditions. The data presented here is for illustrative purposes to highlight the range of metabolic stabilities observed for phenylalanine-based compounds.

From this data, it is evident that the metabolic stability of phenylalanine-containing drugs is highly dependent on the specific molecular context. For instance, the ACE inhibitor lisinopril, which has a C-terminal phenylalanine, is metabolically stable and primarily cleared by renal excretion. In contrast, the HIV protease inhibitors saquinavir and ritonavir, which contain multiple phenylalanine-like structures, are extensively metabolized by CYP3A4, resulting in high intrinsic clearance.

Strategies to Enhance Metabolic Stability

When a phenylalanine-based compound exhibits poor metabolic stability, medicinal chemists can employ several strategies to block or reduce its metabolic liabilities.

  • Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with a bioisostere can significantly improve metabolic stability. Common replacements include:

    • Heteroaromatic rings: Introducing nitrogen atoms into the aromatic ring (e.g., pyridine, pyrimidine) can decrease its electron density and reduce its susceptibility to oxidative metabolism.

    • Saturated rings: Replacing the phenyl group with a cyclohexyl or other saturated carbocycle eliminates the possibility of aromatic hydroxylation.

  • Deuteration: Replacing hydrogen atoms at known metabolic "hotspots" with deuterium can slow the rate of metabolism due to the kinetic isotope effect. For example, deuteration of the phenyl ring can reduce the rate of CYP-mediated hydroxylation.

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine, chlorine) to the phenyl ring can deactivate it towards oxidative metabolism.

  • N-methylation: N-methylation of the amide bond in peptide-like molecules can increase their resistance to proteolytic cleavage.[8]

A notable example of improving metabolic stability through structural modification is seen in the development of HIV capsid inhibitors. The lead compound PF-74, which contains a phenylalanine moiety, suffers from poor metabolic stability with a reported half-life of only 0.5-1.3 minutes in human liver microsomes.[9] Through structural modifications, a derivative, F2-7f, was developed with predicted and experimentally confirmed improved metabolic stability.[10]

Conclusion

The in vitro clearance and metabolic stability of phenylalanine-based compounds are critical parameters that must be carefully evaluated during drug discovery. A thorough understanding of the underlying metabolic pathways and the application of strategic structural modifications can significantly enhance the pharmacokinetic properties of these important therapeutic agents. By employing a combination of in vitro tools, from high-throughput microsomal assays to more physiologically relevant hepatocyte-based systems, researchers can effectively guide the optimization of phenylalanine-containing drug candidates and increase their likelihood of success in clinical development.

References

  • Kappock, T. J., & Caradonna, J. P. (1996). Phenylalanine Hydroxylase. Chemical Reviews, 96(7), 2659–2756.
  • Moitessier, N., et al. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites.
  • National Center for Biotechnology Information. Phenylalanine Metabolism: Phenylketonuria. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available at: [Link]

  • Blair, W. S., et al. (2010). Discovery of the HIV-1 capsid inhibitor PF-74. Journal of Virology, 84(21), 11467-11477.
  • Domainex. Hepatocyte Stability Assay. Available at: [Link]

  • Mindt, T. L., et al. (2009). N-methylation of peptides: a new strategy to improve their in vivo stability and brain uptake. Journal of Medicinal Chemistry, 52(21), 6695-6704.
  • Fuchs, S., et al. (2008). In vivo evidence for the contribution of the N- and C-terminal active sites of angiotensin I-converting enzyme to bradykinin metabolism. Hypertension, 51(3), 781-787.
  • ResearchGate. Predicting Clearance in Humans from In Vitro Data. Available at: [Link]

  • PubMed. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. Available at: [Link]

  • ResearchGate. Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites- A Review. Available at: [Link]

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Available at: [Link]

  • Frontiers. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Available at: [Link]

  • PubMed Central. Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Available at: [Link]

  • Eurofins Discovery. Metabolic Stability Services. Available at: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]

  • ResearchGate. The in vitro phenylalanine assay for ACE2 activity. (A,B) Kinetics of.... Available at: [Link]

  • ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available at: [Link]

  • PubMed. Discovery of potent and selective orally bioavailable beta-substituted phenylalanine derived dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • PubMed Central. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Available at: [Link]

  • PubMed Central. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Available at: [Link]

  • MDPI. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Available at: [Link]

  • ResearchGate. Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. Available at: [Link]

  • PubMed. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Available at: [Link]

  • PubMed. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Available at: [Link]

  • ResearchGate. (PDF) Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Available at: [Link]

  • ResearchGate. Design, Synthesis, and Antiviral Activity of Phenylalanine Derivatives as HIV-1 Capsid Inhibitors | Request PDF. Available at: [Link]

  • PubMed. The first mechanism-based inactivators for angiotensin-converting enzyme. Available at: [Link]

  • YouTube. metabolic stability & determining intrinsic drug clearance. Available at: [Link]

  • PubMed Central. New Strategies for the Treatment of Phenylketonuria (PKU). Available at: [Link]

  • Endocrine Abstracts. Pharmacokinetics of the dipeptidyl peptidase-4 inhibitor saxagliptin in subjects with renal impairment | ECE2009 | 11th European Congress of Endocrinology. Available at: [Link]

  • PubMed Central. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Available at: [Link]

  • UCLA Health. Academic Study Finds HIV Protease Inhibitor Drugs May Adversely Affect the Scaffolding of the Cell Nucleus. Available at: [Link]

  • NIFA Reporting Portal. Unlocking phenylalanine metabolism for enhanced phenylpropanoid production in crops - UNIV OF WISCONSIN -. Available at: [Link]

  • Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. Available at: [Link]

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Comparative

Computational Guide: Modeling Peptides Containing 2,4-Dimethyl-DL-Phenylalanine

Executive Summary 2,4-Dimethyl-DL-Phenylalanine (2,4-dm-Phe) represents a specialized class of non-canonical amino acids (NCAAs) utilized to modulate peptide pharmacokinetics. The addition of methyl groups at the ortho (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethyl-DL-Phenylalanine (2,4-dm-Phe) represents a specialized class of non-canonical amino acids (NCAAs) utilized to modulate peptide pharmacokinetics. The addition of methyl groups at the ortho (2-) and para (4-) positions of the phenyl ring introduces a dual-modality effect:

  • Conformational Constraint: The ortho-methyl group induces steric clashes with the peptide backbone, restricting

    
     and 
    
    
    
    rotameric states and rigidifying the local structure.
  • Hydrophobic Extension: The para-methyl group increases the lipophilicity and buried surface area, potentially enhancing receptor fit in hydrophobic pockets.

The Challenge: Standard force fields (CHARMM36m, AMBER ff14SB) lack explicit parameters for 2,4-dm-Phe. Furthermore, the "DL" designation implies a racemic mixture; computational modeling requires the distinct simulation of both L- and D-enantiomers to predict the efficacy of the physical mixture.

This guide details the protocol for parameterizing, simulating, and evaluating 2,4-dm-Phe against standard alternatives.

Part 1: The Computational Challenge & Strategy

Modeling 2,4-dm-Phe requires a departure from standard library-based workflows. You cannot simply "mutate" a residue in PyMOL without updating the underlying topology.

The "DL" Stereochemistry Protocol

Critical Note: A "DL" peptide is a physical mixture of enantiomers. You cannot simulate a "DL residue" in a single static structure.

  • Workflow: You must generate two distinct systems:

    • System A: Peptide containing (2S)-2,4-dimethyl-Phe (L-isomer).

    • System B: Peptide containing (2R)-2,4-dimethyl-Phe (D-isomer).

  • Analysis: Compare the trajectory stability and binding free energy (

    
    ) of both systems. The experimental activity will likely be driven by the isomer with the lower 
    
    
    
    .

Part 2: Comparative Analysis of Parameterization Strategies

There are three primary methods to introduce 2,4-dm-Phe into your simulation. We compare them below based on accuracy and computational cost.

Table 1: Parameterization Method Comparison
FeatureMethod A: SwissSidechain (Database) Method B: QM/RED Server (Ab Initio) Method C: Rosetta (Design)
Best For Rapid MD setup (GROMACS/CHARMM)High-precision MD / Free Energy PerturbationProtein Design / Docking
Accuracy High (Curated rotamers)Very High (System-specific charges)Medium (Score function dependent)
Speed Fast (< 1 hour)Slow (24-48 hours)Fast
2,4-dm-Phe Availability Likely requires analog matchingCustom generation requiredRequires .params generation
Validation Pre-validated against experimental dataSelf-validated via QM target dataValidated via packing scores
Recommendation

For rigorous dynamic analysis, Method B (QM-derived parameters) is the gold standard because the ortho-methyl group alters the electron density distribution of the aromatic ring, which generic libraries may approximate poorly.

Part 3: Step-by-Step Modeling Protocol

This protocol assumes the use of the AMBER force field family, but the logic applies to CHARMM/GROMACS.

Phase 1: Topology & Parameter Generation (The "Self-Validating" System)
  • Structure Generation:

    • Build the 2,4-dm-Phe residue in a molecular editor (e.g., Avogadro or ChemDraw).

    • Cap the N-terminus (ACE) and C-terminus (NME) to create a neutral dipeptide.

  • Geometry Optimization (QM):

    • Perform geometry optimization using Gaussian or ORCA at the HF/6-31G* level (standard for AMBER compatibility).

    • Validation Check: Ensure the ortho-methyl group does not distort the planarity of the benzene ring beyond 5 degrees.

  • Charge Derivation (RESP):

    • Calculate electrostatic potential (ESP).

    • Fit partial charges using the RESP (Restrained Electrostatic Potential) method via Antechamber.

    • Why? Standard Phe charges are symmetric. 2,4-dm-Phe is asymmetric; the ortho-methyl carbon will carry a different partial charge than the meta carbons.

  • Atom Typing:

    • Assign atom types (e.g., ca for aromatic carbon).

    • Critical Step: If the ortho-methyl causes a missing torsional parameter error, map the parameters from Toluene or 2-methyl-Phe rather than generic alkanes.

Phase 2: Workflow Visualization

ParameterizationWorkflow cluster_validation Validation Loop Start Start: 2,4-dm-Phe Structure QM QM Optimization (HF/6-31G*) Start->QM Geometry RESP RESP Charge Fitting (Antechamber) QM->RESP ESP Data Lib Library Creation (.lib / .rtf) RESP->Lib Atom Types Sim MD Simulation (L- and D- isomers) Lib->Sim Force Field Check Check Steric Clashes (Energy Minimization) Lib->Check Check->QM Fail (Distortion) Check->Sim Pass

Figure 1: Critical path for generating valid force field parameters for non-canonical amino acids.

Part 4: Performance Comparison (Residue Efficacy)

How does 2,4-dm-Phe compare to standard Phenylalanine (Phe) or single-methyl variants?

Conformational Rigidity (Entropy)

The ortho-methyl group (position 2) acts as a "molecular brake."

  • Phe (Wild Type): High rotational freedom around

    
     and 
    
    
    
    .
  • 2,4-dm-Phe: The 2-methyl group sterically clashes with the backbone carbonyl oxygen (in certain rotamers) and the

    
     proton.
    
  • Result: This restricts the Ramachandran space (

    
    ), often favoring helical or turn conformations over extended 
    
    
    
    -sheets.
Hydrophobic Interaction
  • Phe: SASA (Solvent Accessible Surface Area) ~200 Ų.

  • 2,4-dm-Phe: The two methyl groups add approximately 30-40 Ų of hydrophobic surface.

  • Impact: If the binding pocket is deep and hydrophobic, 2,4-dm-Phe will show a more favorable desolvation energy (

    
    ) compared to Phe, driving higher affinity.
    
Table 2: Predicted Physicochemical Impact[1]
Residue VariantSteric Constraint (Rigidity)Hydrophobicity (LogP)Proteolytic StabilityPrimary Use Case
L-Phe (Standard) Low1.38LowWild-type baseline
2-Me-Phe (Ortho) High ~1.7HighInducing turns/helices
4-Me-Phe (Para) Low~1.7MediumFilling hydrophobic pockets
2,4-dm-Phe High ~2.1 Very High Dual constraint & affinity

Part 5: Experimental Validation of the Model

To ensure your computational model represents reality, you must perform these self-validating checks within your simulation:

  • Rotamer Distribution Check:

    • Run a 100ns simulation of the capped dipeptide (ACE-2,4dmPhe-NME) in water.

    • Plot the

      
       vs 
      
      
      
      angles.
    • Success Criteria: You should observe distinct, limited basins of attraction compared to standard Phe. If the ring spins freely (360° rotation without barriers), your VdW parameters are too small.

  • Solvation Free Energy:

    • Calculate

      
       using TI (Thermodynamic Integration) or FEP.
      
    • Reference: The value should be less favorable (more positive) than Phe by roughly 1-2 kcal/mol due to the hydrophobic methyls.

Structural Logic Diagram

InteractionLogic Residue 2,4-Dimethyl-Phe Ortho Ortho-Methyl (Pos 2) Residue->Ortho Para Para-Methyl (Pos 4) Residue->Para Backbone Backbone Constraint (Restricted Phi/Psi) Ortho->Backbone Steric Clash Proteolysis Proteolytic Resistance Ortho->Proteolysis Blocks Enzyme Access Pocket Hydrophobic Pocket (Deep Binding) Para->Pocket VdW Interaction Para->Proteolysis Minor Contribution

Figure 2: Mechanistic impact of specific methyl substitutions on peptide behavior.

References

  • SwissSidechain Database. A structural and molecular mechanics database of non-natural sidechains.[1][2] (Provides topologies for Phe derivatives). [Link]

  • AmberMD. Parameterizing Non-Standard Residues with Antechamber. (Standard protocol for RESP charge fitting). [Link]

  • Meiler Lab (Rosetta). Non-canonical amino acid (NCAA) parameterization using Rosetta. (Protocol for design applications). [Link]

  • R.E.D. Server. RESP ESP charge Derive Server. (Automated QM-based charge derivation). [Link]

  • GROMACS. Force fields and topologies for non-standard residues. [Link]

Sources

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